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Core Science & Biosynthesis

Foundational

biological activity of novel azabicyclo[2.2.1]heptane compounds

An In-depth Technical Guide to the Biological Activity of Novel Azabicyclo[2.2.1]heptane Compounds Authored by a Senior Application Scientist Introduction: The Azabicyclo[2.2.1]heptane Scaffold - A Privileged Framework i...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Activity of Novel Azabicyclo[2.2.1]heptane Compounds

Authored by a Senior Application Scientist

Introduction: The Azabicyclo[2.2.1]heptane Scaffold - A Privileged Framework in Modern Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds, earning them the designation of "privileged structures." The azabicyclo[2.2.1]heptane system is a quintessential example of such a scaffold.[1][2][3] Its defining feature is a rigid, bicyclic structure that significantly constrains conformational flexibility. This rigidity is not a limitation but a distinct advantage; it allows for the precise three-dimensional positioning of functional groups, which can lead to enhanced binding affinity and selectivity for specific biological targets by minimizing the entropic penalty upon binding.[1][2][3]

The inherent structural and stereochemical properties of azabicyclo[2.2.1]heptane and its isomers (e.g., 2,5-diazabicyclo[2.2.1]heptane) have made them invaluable building blocks in the design of novel therapeutics.[3] Compounds bearing this motif have demonstrated a remarkable breadth of activity across diverse therapeutic areas, including neurological disorders, infectious diseases, metabolic conditions, and oncology.[1][4] This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It will delve into the synthesis of novel azabicyclo[2.2.1]heptane derivatives, explore their significant biological activities with a focus on mechanism and structure-activity relationships (SAR), and provide detailed experimental protocols to facilitate further research and development.

I. Synthetic Strategies: Constructing the Core Scaffold

The synthesis of the azabicyclo[2.2.1]heptane ring system is a critical first step in the exploration of its therapeutic potential. The choice of synthetic route is often dictated by the desired substitution pattern and stereochemistry. Key strategies include Diels-Alder reactions, various intramolecular cyclization approaches, and the chemical transformation of more readily available skeletons like tropinone.[5][6][7]

A particularly effective and widely used method is the base-promoted intramolecular cyclization of substituted cyclohexanes. This approach offers a reliable pathway to the core structure, as detailed in the protocol below.

Experimental Protocol: Synthesis via NaH-Mediated Intramolecular Cyclization

This protocol describes a generalized method for the synthesis of a 7-azabicyclo[2.2.1]heptane derivative from a dibromocyclohexylcarbamate precursor. The choice of a carbamate protecting group is crucial as it influences the reactivity and stability of the nitrogen atom during cyclization.[5] Sodium hydride (NaH) is employed as a strong, non-nucleophilic base to deprotonate the carbamate nitrogen, initiating the intramolecular nucleophilic substitution that forms the bicyclic ring.

Step-by-Step Methodology:

  • Precursor Preparation: Begin with a suitably protected cis-3,trans-4-dibromocyclohexylcarbamate. The stereochemistry of the bromo-substituents is paramount for the desired anti-periplanar arrangement required for the SN2 cyclization to proceed efficiently.

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the dibromocyclohexylcarbamate precursor in anhydrous N,N-Dimethylformamide (DMF).

  • Base Addition: Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil) portion-wise over 15-20 minutes. The slow addition is a critical safety and control measure to manage the evolution of hydrogen gas.

  • Reaction Progression: After the addition of NaH, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C. This step neutralizes the excess NaH.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase three times with ethyl acetate. The organic layers are combined.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo.

  • Final Purification: Purify the resulting crude product by column chromatography on silica gel to yield the desired 7-azabicyclo[2.2.1]heptane derivative.

G cluster_synthesis General Synthetic Workflow Start Cyclohexene Precursor Step1 Stereoselective Bromination Start->Step1 Step2 NaH-Mediated Intramolecular Cyclization Step1->Step2 Step3 Purification (Chromatography) Step2->Step3 End Azabicyclo[2.2.1]heptane Core Structure Step3->End

Caption: A generalized workflow for the synthesis of the azabicyclo[2.2.1]heptane core.

II. Biological Activities and Therapeutic Applications

The rigid azabicyclo[2.2.1]heptane scaffold has been successfully integrated into molecules targeting a wide array of biological systems. The following sections detail the most significant of these applications.

Central Nervous System: Nicotinic Acetylcholine Receptor (nAChR) Modulation

The neuronal nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels crucial for cognitive functions like learning and memory.[8] Their dysfunction is implicated in numerous neurological conditions, including Alzheimer's disease, Parkinson's disease, and schizophrenia.[8][9][10]

The natural alkaloid epibatidine, which contains a 7-azabicyclo[2.2.1]heptane core, is a highly potent nAChR agonist with analgesic properties far exceeding that of morphine.[11][12] However, its clinical utility is nullified by a very narrow therapeutic index and high toxicity.[11][12] This has driven extensive research into synthesizing epibatidine analogues that retain the high affinity for nAChRs, particularly the α4β2 subtype, while shedding the associated toxicity. Novel derivatives have been developed that act as potent and selective agonists or antagonists, offering therapeutic potential for pain management and neurodegenerative disorders.[13][14]

Data Summary: nAChR Binding Affinities
Compound IDN-SubstituentTarget ReceptorBinding Affinity (Ki, nM)Reference
5a 2-Chloro-5-pyridinylmethylRat Brain nAChRs245[13]
5b 3-PyridinylmethylRat Brain nAChRs98[13]
2i 3'-Amino-2'-chloro-5'-pyridinylα4β2 nAChRs0.001[14]
Epibatidine 2'-Chloro-5'-pyridinylα4β2 nAChRs0.026[14]
Experimental Protocol: In Vitro nAChR Competition Binding Assay

This protocol is essential for determining the binding affinity of novel compounds to nAChRs. It relies on the principle of competitive displacement of a radiolabeled ligand.

Step-by-Step Methodology:

  • Tissue Preparation: Homogenize rat brain tissue (minus cerebellum) in a buffer solution. Centrifuge the homogenate and resuspend the resulting pellet (P2 membrane preparation) in fresh buffer.

  • Assay Setup: In a 96-well plate, combine the brain membrane preparation, a known concentration of a radiolabeled ligand (e.g., [³H]cytisine for α4β2-subtype receptors), and varying concentrations of the novel test compound.

  • Incubation: Incubate the plates at a specified temperature (e.g., 4 °C) for a sufficient period (e.g., 75 minutes) to allow binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Quantification: Wash the filters multiple times with ice-cold buffer to remove non-specific binding. Place the filters in scintillation vials with scintillation cocktail.

  • Data Analysis: Measure the radioactivity using a liquid scintillation counter. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

cluster_nAChR nAChR Signaling & Modulation cluster_membrane Postsynaptic Membrane ACh Acetylcholine (Endogenous Ligand) nAChR nAChR Ion Channel (e.g., α4β2) ACh->nAChR Binds & Activates Compound Azabicycloheptane (Novel Ligand) Compound->nAChR Binds (Agonist/Antagonist) IonInflux Na⁺/Ca²⁺ Influx nAChR->IonInflux Opens Depolarization Membrane Depolarization IonInflux->Depolarization ActionPotential Action Potential (Signal Propagation) Depolarization->ActionPotential

Caption: Ligand binding to nAChRs leads to ion influx and signal propagation.

Metabolic Disease: Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Dipeptidyl peptidase-4 (DPP-4) is a key enzyme in glucose metabolism. It inactivates incretin hormones, which are responsible for stimulating insulin secretion. Inhibiting DPP-4 is a validated therapeutic strategy for managing type 2 diabetes mellitus. Recently, derivatives of 2-azabicyclo[2.2.1]heptane have been designed and synthesized as potent and selective DPP-4 inhibitors.[15][16]

A notable example is "neogliptin," a compound that incorporates the 2-azabicyclo[2.2.1]heptane moiety and demonstrates greater potency than established drugs like vildagliptin and sitagliptin.[15][16] Molecular modeling studies have shown that these compounds effectively interact with key residues in the active site of the DPP-4 enzyme.[15]

Data Summary: DPP-4 Inhibition
CompoundScaffoldIC₅₀ (nM)Reference
Neogliptin (12a) 2-Azabicyclo[2.2.1]heptane16.8 ± 2.2[15]
Compound 9a 2-Azabicyclo[2.2.1]heptane-oxadiazole4.3[17]
Vildagliptin Pyrrolidine>16.8[15]
Sitagliptin Piperazine>16.8[15]
Antimicrobial and Antiviral Activities

The unique structural features of the azabicyclo[2.2.1]heptane scaffold also lend themselves to the development of anti-infective agents.

  • Antiviral: Derivatives have been synthesized as 1'-homocarbocyclic nucleoside analogs, where the bicyclic heptane skeleton acts as a mimic of the sugar moiety.[18][19] Several of these compounds have shown promising activity against Herpes Simplex Virus-1 (HSV-1), with IC₅₀ values comparable to or better than the standard drug acyclovir.[18][19][20]

  • Antibacterial: Polyhalogenated 2-azabicyclo[2.2.1]heptanes bearing a 4-nitrobenzenesulfonamide motif have demonstrated high toxicity towards methicillin-resistant Staphylococcus aureus (MRSA) with MIC values in the micromolar range.[7]

Data Summary: Anti-Infective Activity
Compound IDNucleobase/MotifTarget OrganismActivity (IC₅₀ / MIC)Reference
6j 6-Cl-PurineHSV-115 ± 2 µM[18][19]
6d AdenineHSV-121 ± 4 µM[18][19]
Acyclovir (Standard)HSV-128 ± 4 µM[18][19]
VP-4556 4-NitrobenzenesulfonamideMRSA14.7–49.3 µM[7]
Anticancer Activity

The conformationally constrained nature of the diazabicyclo[2.2.1]heptane scaffold makes it an excellent platform for designing kinase inhibitors for oncology. Researchers have incorporated this motif into molecules targeting spleen tyrosine kinase (SYK), a key player in B-cell signaling pathways implicated in certain lymphomas and leukemias.[2] Furthermore, novel bicyclo[2.2.1]heptane derivatives have shown significant antiproliferative activity against human cervical carcinoma (HeLa) and rat brain tumor (C6) cell lines.[21]

Experimental Protocol: BrdU Cell Proliferation Assay

This immunoassay is used to quantify the proliferation of cells in culture by detecting the incorporation of Bromodeoxyuridine (BrdU), a thymidine analog, into newly synthesized DNA.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HeLa) into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24-72 hours). Include a vehicle control and a positive control (e.g., 5-fluorouracil).

  • BrdU Labeling: Add BrdU labeling solution to each well and incubate for several hours to allow for its incorporation into the DNA of proliferating cells.

  • Fixation and Denaturation: Remove the culture medium, and fix the cells. Denature the DNA using a fixing/denaturing solution to expose the incorporated BrdU.

  • Antibody Incubation: Add an anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase). The antibody will bind specifically to the incorporated BrdU.

  • Substrate Addition: After washing away the unbound antibody, add a substrate solution. The enzyme will convert the substrate into a colored product.

  • Measurement and Analysis: Measure the absorbance of the colored product using a microplate reader. The intensity of the color is directly proportional to the amount of cell proliferation. Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell proliferation by 50%.

III. Structure-Activity Relationships (SAR)

The synthesis and evaluation of numerous analogs have provided critical insights into the structure-activity relationships of azabicyclo[2.2.1]heptane compounds.

  • Impact of N-Substituents: The substituent on the nitrogen atom is a primary determinant of biological activity and selectivity. For instance, in σ receptor ligands, N-arylalkyl groups confer selectivity for the σ₂ subtype, whereas bulky alicyclic groups lead to high affinity for both σ₁ and σ₂ subtypes.[22]

  • Role of Aromatic Groups: In the context of nAChR ligands, the nature and substitution pattern of the terminal aryl group (often a pyridine) are critical. The addition of an electron-releasing amino group at the 3'-position of the pyridine ring in an epibatidine analogue dramatically increased affinity and conferred potent antagonist activity.[14]

  • Stereochemistry: The stereochemistry of the scaffold itself is crucial. The rigid framework ensures that substituents are held in a specific spatial orientation, which is fundamental for precise interaction with the amino acid residues in a target's binding pocket.

cluster_sar Key SAR Insights for Azabicyclo[2.2.1]heptane Core R1 N-Substituent (R1) R1->Core R1_effect Determines target selectivity (e.g., nAChR vs σ-receptor) and affinity. R1->R1_effect R2 Scaffold Substituent (R2) R2->Core R2_effect Modulates potency and physicochemical properties (e.g., lipophilicity). R2->R2_effect

Caption: SAR highlights the critical roles of substituents on the core scaffold.

Conclusion and Future Perspectives

The azabicyclo[2.2.1]heptane scaffold has unequivocally established itself as a versatile and powerful platform in drug discovery. Its conformational rigidity provides a robust foundation for designing highly potent and selective ligands against a growing list of important biological targets. The most promising therapeutic avenues currently lie in the treatment of neurological disorders via nAChR modulation and in metabolic diseases through DPP-4 inhibition.

Future research should focus on several key areas. The development of novel, more efficient, and highly stereoselective synthetic routes will be essential for creating diverse libraries of compounds. Further exploration of substitution patterns, guided by computational modeling and SAR insights, will undoubtedly uncover new derivatives with improved potency and optimized pharmacokinetic profiles. As our understanding of complex diseases deepens, the application of this privileged scaffold to novel biological targets will continue to provide a treasure trove of therapeutic opportunities.

References

  • ResearchGate. (n.d.). Synthesis of 7-Azabicyclo[2.2.1]heptane Derivatives by Transformation of Tropinone | Request PDF. Retrieved from [Link]

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  • Carroll, F. I., et al. (2002). Synthesis and biological evaluation at nicotinic acetylcholine receptors of N-arylalkyl- and N-aryl-7-azabicyclo[2.2.1]heptanes. Journal of Medicinal Chemistry, 45(14), 3023-3031. Retrieved from [Link]

  • FAO AGRIS. (n.d.). Design, synthesis, and insecticidal activity of novel terpenoid ester compounds containing bicyclo[2.2.1] heptane against Aphis gossypii Glover. Retrieved from [Link]

  • Harris, R. N., et al. (1980). Synthesis and biological evaluation of 2.3-diazabicyclo[2.2.1]heptane derivatives as prostaglandin endoperoxide analogs. Journal of Pharmaceutical Sciences, 69(9), 1007-1010. Retrieved from [Link]

  • Miao, F. J., et al. (2002). Synthesis, nicotinic acetylcholine receptor binding, and antinociceptive properties of 2-exo-2-(2',3'-disubstituted 5'-pyridinyl)-7-azabicyclo[2.2.1]heptanes: epibatidine analogues. Journal of Medicinal Chemistry, 45(21), 4731-4743. Retrieved from [Link]

  • Maslov, I. O., et al. (2022). Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). Pharmaceuticals, 15(3), 273. Retrieved from [Link]

  • Ikeda, M., et al. (1994). Synthesis of 7-azabicyclo[2.2.1]heptane and 8-azabicyclo[3.2.1]octane, systems using radical cyclization. Heterocycles. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. PubMed Central. Retrieved from [Link]

  • MDPI. (2022). Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). Retrieved from [Link]

  • Liang, F., et al. (1997). Synthesis and nicotinic acetylcholine receptor binding properties of exo-2-(2'-fluoro-5'-pyridinyl)-7-azabicyclo-[2.2.1]heptane: a new positron emission tomography ligand for nicotinic receptors. Journal of Medicinal Chemistry, 40(15), 2293-2295. Retrieved from [Link]

  • ResearchGate. (n.d.). Polyhalogenated 2‐Azabicyclo[2.2.1]heptanes from Polyhaloaldimines and Cyclopentadiene via Cycloaddition and Wagner‐Meerwein Rearrangement. Retrieved from [Link]

  • Holt, A., et al. (2012). 7-Azabicyclo[2.2.1]heptane as a scaffold for the development of selective sigma-2 (σ2) receptor ligands. Bioorganic & Medicinal Chemistry Letters, 22(12), 4059-4063. Retrieved from [Link]

  • MDPI. (2023). 3-(3-Azabicyclo[5][11][11]heptan-2-yl)-1,2,4-oxadiazoles as Novel Potent DPP-4 Inhibitors to Treat T2DM. Retrieved from [Link]

  • Malm, M. A., et al. (2010). Syntheses and structure-activity relationship (SAR) studies of 2,5-diazabicyclo[2.2.1]heptanes as novel alpha7 neuronal nicotinic receptor (NNR) ligands. Bioorganic & Medicinal Chemistry Letters, 20(12), 3636-3639. Retrieved from [Link]

  • National Center for Biotechnology Information. (2006). [18F]Fluoro-3'-phenyl-pyridin-5'-yl)-7-azabicyclo[2.2.1]heptane. Retrieved from [Link]

  • BioWorld. (2000). Nicotinic acetylcholine receptor ligands under study at major French laboratory. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). New HSV-1 Anti-Viral 1′-Homocarbocyclic Nucleoside Analogs with an Optically Active Substituted Bicyclo[2.2.1]Heptane Fragment as a Glycoside Moiety. PubMed Central. Retrieved from [Link]

  • MDPI. (2024). N-Heterocycles as Promising Antiviral Agents: A Comprehensive Overview. Retrieved from [Link]

  • Oprean, C., et al. (2019). New HSV-1 Anti-Viral 1'-Homocarbocyclic Nucleoside Analogs with an Optically Active Substituted Bicyclo[2.2.1]Heptane Fragment as a Glycoside Moiety. Molecules, 24(13), 2455. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. RSC Medicinal Chemistry. Retrieved from [Link]

  • The LAIR at East Texas A&M. (n.d.). Substituent Effect Analysis of the Synthesis of 1-Azabicyclo[2.2.1]heptan-2-one Using Diels-Alder Reactions. Retrieved from [Link]

  • MDPI. (2022). Antiprotozoal Activity of Azabicyclo-Nonanes Linked to Tetrazole or Sulfonamide Cores. Retrieved from [Link]

  • ResearchGate. (2019). New HSV-1 Anti-Viral 1′-Homocarbocyclic Nucleoside Analogs with an Optically Active Substituted Bicyclo[2.2.1]Heptane Fragment as a Glycoside Moiety. Retrieved from [Link]

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  • ChemRxiv. (n.d.). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. Retrieved from [Link]

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  • Yilmaz, I., et al. (2023). Novel Tricyclo[4.2.1]Nonane and Bicyclo[2.2.1]Heptane Derivatives: Synthesis, in Vitro Biological Activities and in Silico Studies. Journal of Molecular Structure, 1292, 136151. Retrieved from [Link]

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Sources

Protocols & Analytical Methods

Method

Application Note: A Strategic Approach to the HPLC Analysis of Fluorinated Bicyclic Compounds

Abstract The incorporation of fluorinated bicyclic scaffolds, such as bicyclo[1.1.1]pentanes (BCPs), into drug candidates has become a prominent strategy in medicinal chemistry to enhance metabolic stability, modulate ph...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The incorporation of fluorinated bicyclic scaffolds, such as bicyclo[1.1.1]pentanes (BCPs), into drug candidates has become a prominent strategy in medicinal chemistry to enhance metabolic stability, modulate physicochemical properties, and improve biological activity. The unique three-dimensional structure and electronic properties of these motifs present distinct challenges and opportunities for their analytical characterization. This application note provides a comprehensive guide for the development of robust and efficient High-Performance Liquid Chromatography (HPLC) methods for the analysis of fluorinated bicyclic compounds. We will delve into the critical aspects of stationary phase selection, mobile phase optimization, and detection techniques, with a focus on providing a rationale for methodological choices to ensure scientific integrity and reliable results.

Introduction: The Analytical Imperative for Fluorinated Bicyclic Compounds

Fluorine's unique properties, including its high electronegativity and small size, allow it to profoundly influence the pharmacokinetic and pharmacodynamic profiles of drug molecules when incorporated into their structures.[1] Bicyclic systems, prized for their rigid, defined geometries, offer a way to orient substituents in three-dimensional space, and their fluorination can lead to compounds with improved properties.[2][3] For instance, the replacement of a phenyl ring with a bicyclo[1.1.1]pentyl (BCP) scaffold has been shown to enhance activity and improve physicochemical characteristics.[2]

The analytical challenge lies in the unique interplay between the rigid bicyclic core and the electronic effects of fluorine. This can lead to unexpected retention behaviors on traditional reversed-phase columns and necessitates a more nuanced approach to method development. This guide will equip researchers with the foundational knowledge and practical protocols to successfully navigate these challenges.

The Critical Role of Stationary Phase Selection

Conventional C8 and C18 stationary phases, which rely primarily on hydrophobic interactions, may not always provide adequate selectivity for separating fluorinated bicyclic compounds from their non-fluorinated precursors or other closely related impurities.[4] The introduction of fluorine can alter the dipole moment and the overall hydrophobicity of a molecule in non-intuitive ways.

Beyond C18: The Power of Fluorinated Stationary Phases

Fluorinated stationary phases have emerged as a powerful alternative for the analysis of organofluorine compounds.[4][5] These phases offer unique retention mechanisms that go beyond simple hydrophobicity.

  • Perfluoroalkyl Phases: These phases exhibit "fluorophilicity," an affinity for other fluorinated molecules. This can lead to enhanced retention and unique selectivity for fluorinated analytes compared to their non-fluorinated counterparts.[5][6]

  • Pentafluorophenyl (PFP) Phases: PFP phases offer multiple interaction modes, including dipole-dipole, π-π, and charge-transfer interactions, in addition to hydrophobic interactions. This makes them particularly well-suited for separating aromatic and halogenated compounds, including those containing a fluorinated bicyclic moiety.[5]

The choice between a perfluoroalkyl and a PFP phase will depend on the specific structure of the analyte. For highly fluorinated bicyclic compounds, a perfluoroalkyl phase may provide the necessary retention. For molecules containing both a fluorinated bicyclic core and aromatic functionalities, a PFP phase might offer superior selectivity.

Hydrophilic Interaction Liquid Chromatography (HILIC) for Polar Analytes

For highly polar fluorinated bicyclic compounds, such as those containing multiple hydroxyl or amino groups, reversed-phase chromatography can be challenging due to poor retention. In such cases, Hydrophilic Interaction Liquid Chromatography (HILIC) is a valuable alternative.[7][8][9] HILIC utilizes a polar stationary phase (e.g., silica, or phases bonded with diol, amino, or amide groups) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile.[10][11] The separation is based on the partitioning of the analyte between the mobile phase and a water-enriched layer on the surface of the stationary phase.[10]

Mobile Phase Optimization: The Key to Fine-Tuning Selectivity

The composition of the mobile phase is a critical parameter for achieving optimal separation.[12] Key factors to consider include the organic modifier, pH, and the use of additives.

Organic Modifier Selection

Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC. For fluorinated compounds, the choice of organic solvent can have a significant impact on selectivity. In some cases, using a fluorinated alcohol, such as 2,2,2-trifluoroethanol (TFE), as a mobile phase additive can enhance the retention and selectivity of fluorinated analytes on fluorinated stationary phases.

The Importance of pH Control

The pH of the mobile phase is crucial as it dictates the ionization state of the analyte.[13] For ionizable fluorinated bicyclic compounds, such as those containing carboxylic acid or amine functionalities, controlling the pH is essential for achieving reproducible retention times and good peak shapes. The pKa of the analyte should be considered when selecting the mobile phase pH to ensure that the compound is in a single, stable ionization state. For example, the acidity of a carboxylic acid on a bicyclo[1.1.1]pentane core is significantly increased by bridge-fluorination.[3]

Detection Strategies for Fluorinated Bicyclic Compounds

Mass Spectrometry (MS) for Unambiguous Identification

Liquid chromatography coupled with mass spectrometry (LC-MS) is the gold standard for the analysis of fluorinated compounds, offering high sensitivity and selectivity.[14][15] Tandem mass spectrometry (MS/MS) can provide structural information, aiding in the identification of metabolites and degradation products. For quantitative analysis in complex biological matrices, LC-MS/MS is often the method of choice.[16][17]

Ultraviolet (UV) Detection

For compounds possessing a chromophore, UV detection is a simple and robust option. The wavelength of maximum absorbance should be determined to ensure optimal sensitivity.

Fluorescence Detection

In cases where the fluorinated bicyclic compound is naturally fluorescent or can be derivatized with a fluorescent tag, fluorescence detection offers excellent sensitivity and selectivity.[18]

Sample Preparation: Ensuring Robust and Reliable Analysis

Proper sample preparation is paramount to obtaining high-quality chromatographic data and protecting the analytical column. The choice of technique depends on the sample matrix and the concentration of the analyte.

  • Filtration: A simple and effective way to remove particulate matter that can clog the column.

  • Solid-Phase Extraction (SPE): A powerful technique for sample clean-up and pre-concentration, particularly for complex matrices like biological fluids.

  • Liquid-Liquid Extraction (LLE): Useful for separating analytes from interfering matrix components based on their differential solubility in two immiscible liquids.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC-UV Analysis of a Fluorinated Bicyclo[1.1.1]pentane Carboxylic Acid

This protocol is designed for the purity assessment of a synthesized fluorinated BCP derivative.

Workflow Diagram:

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Dissolve Sample in Diluent prep2 Filter through 0.45 µm Syringe Filter prep1->prep2 hplc_system HPLC System with UV Detector prep2->hplc_system Inject data_acq Data Acquisition hplc_system->data_acq column PFP Column mobile_phase Gradient Elution data_proc Peak Integration & Purity Calculation data_acq->data_proc

Caption: Workflow for RP-HPLC-UV analysis of a fluorinated BCP.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the fluorinated bicyclo[1.1.1]pentane carboxylic acid and dissolve it in 1 mL of a 50:50 (v/v) mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.

    • Dilute the stock solution to a final concentration of 100 µg/mL with the same diluent.

    • Filter the final solution through a 0.45 µm PTFE syringe filter prior to injection.

  • HPLC Conditions:

ParameterValue
Column Pentafluorophenyl (PFP), 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 220 nm

Expected Results and Data Presentation:

A successful separation will show a sharp, well-defined peak for the main compound and baseline separation from any impurities or starting materials.

CompoundRetention Time (min)Peak Area (%)
Starting Material4.50.2
Fluorinated BCP Product 12.8 99.5
Unknown Impurity15.20.3
Protocol 2: HILIC-MS/MS Analysis of a Polar Fluorinated Bicyclic Amine in Plasma

This protocol is suitable for the quantitative analysis of a polar fluorinated bicyclic drug candidate in a biological matrix.

Workflow Diagram:

cluster_prep Sample Preparation cluster_hplc HILIC-MS/MS Analysis cluster_data Data Analysis prep1 Protein Precipitation (Acetonitrile) prep2 Centrifugation prep1->prep2 prep3 Supernatant Transfer & Evaporation prep2->prep3 prep4 Reconstitution prep3->prep4 hplc_system UHPLC System prep4->hplc_system Inject ms_detector Tandem Mass Spectrometer (ESI+) hplc_system->ms_detector column Amide HILIC Column data_acq Data Acquisition (MRM) ms_detector->data_acq data_proc Quantification using Calibration Curve data_acq->data_proc

Caption: HILIC-MS/MS workflow for a polar fluorinated bicyclic amine.

Methodology:

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of 90:10 (v/v) acetonitrile/water.

  • HILIC-MS/MS Conditions:

ParameterValue
Column Amide HILIC, 100 mm x 2.1 mm, 1.7 µm
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.0
Mobile Phase B Acetonitrile
Gradient 95% B to 50% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Transition Analyte and Internal Standard specific MRM transitions

Conclusion

The successful HPLC analysis of fluorinated bicyclic compounds hinges on a strategic approach to method development that considers the unique properties of these molecules. By moving beyond traditional C18 columns and exploring the utility of fluorinated and HILIC stationary phases, researchers can achieve superior separations. Careful optimization of the mobile phase and the use of sensitive and specific detection methods like mass spectrometry are also critical for obtaining reliable and accurate results. The protocols provided in this application note serve as a starting point for developing robust analytical methods for this important class of compounds, enabling their efficient characterization and advancement in drug discovery and development pipelines.

References

  • Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 402(1), 231-247.
  • Przybyciel, M. (2003). Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC. LCGC North America, 21(7), 644-653.
  • Mykhailiuk, P. K. (2022). A Practical and Scalable Approach to Fluoro-Substituted Bicyclo[1.1.1]pentanes.
  • Bateman, M. (2023). Analysis of Hydrophilic Compounds and their Detection Capabilities.
  • Jandera, P. (2011). Hydrophilic interaction liquid chromatography (HILIC).
  • Hansen, K. J., Clemen, L. A., Ellefson, M. E., & Johnson, H. O. (2001). Compound-specific, quantitative characterization of organic fluorochemicals in biological matrices. Environmental Science & Technology, 35(4), 766-770.
  • Zhou, Y., et al. (2016). Next Generation of Fluorine-Containing Pharmaceuticals, Compounds Currently in Phase II−III Clinical Trials of Major Pharmaceutical Companies. Journal of Medicinal Chemistry, 59(1), 15-43.
  • Stepan, A. F., et al. (2012). A Practical and Scalable Approach to Fluoro‐Substituted Bicyclo[1.1.1]pentanes.
  • Roces, M., et al. (2019). Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC.
  • de la Torre, X., et al. (2020). Determination of polyfluoroalkyl substances in biological matrices by chromatography techniques. Trends in Analytical Chemistry, 131, 116013.
  • Li, Y., et al. (2012). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography.
  • Kuchar, M., & Farre, M. (2020). Compound-Specific, Quantitative Characterization of Organic Fluorochemicals in Biological Matrices. Trends in Environmental Analytical Chemistry, 28, e00101.
  • Bonefeld, J. (2021). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. LCGC North America, 39(1), 34-39.
  • Musijowski, J., & Suchan, A. (2011). Determination of fluoride as fluorosilane derivative using reversed-phase HPLC with UV detection for determination of total organic fluorine. Talanta, 85(5), 2531-2536.
  • Phenomenex. (2023). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Macmillan Group. (2023). Rapid access to 3-substituted bicyclo[1.1.1]pentanes. Chem, 9(5), 1315-1327.
  • Verbruggen, A. M., et al. (2015). Retention of [(18)F]fluoride on reversed phase HPLC columns. Journal of Pharmaceutical and Biomedical Analysis, 111, 230-236.
  • Molander, G. A. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au, 3(5), 1266-1285.
  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Fluorine in drug discovery: Role, design and case studies. Journal of Medicinal Chemistry, 58(21), 8315-8359.
  • Enamine. (2023). The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. ChemRxiv.
  • Ceylan, B., et al. (2023). Fluorimetric Derivatization-Based HPLC-FL Method for the Prototype Pharmacokinetic Analysis of Selexipag in Human Plasma. Methods and Objects of Chemical Analysis, 18(2), 117-122.

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Application

Application Notes & Protocols for PET Imaging Agent Synthesis: Radiolabeling 2-Azabicyclo[2.2.1]heptane Derivatives

Introduction: The Significance of the 2-Azabicyclo[2.2.1]heptane Scaffold in Neuroreceptor PET Imaging The 2-azabicyclo[2.2.1]heptane core and its related bridged bicyclic structures, such as the 1,4-diazabicyclo[3.2.2]n...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 2-Azabicyclo[2.2.1]heptane Scaffold in Neuroreceptor PET Imaging

The 2-azabicyclo[2.2.1]heptane core and its related bridged bicyclic structures, such as the 1,4-diazabicyclo[3.2.2]nonane system, represent a class of conformationally constrained scaffolds of immense value in medicinal chemistry.[1][2] Their rigid three-dimensional architecture provides a unique framework for designing ligands with high affinity and selectivity for various biological targets. In the realm of Positron Emission Tomography (PET), these scaffolds have proven particularly fruitful for developing radiotracers targeting neuronal nicotinic acetylcholine receptors (nAChRs).[3]

Dysfunction of nAChRs, particularly the α7 and α4β2 subtypes, is implicated in a host of neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and substance abuse.[4][5] PET imaging allows for the non-invasive in vivo quantification of these receptors, offering profound insights into disease pathophysiology and a powerful tool for drug development and treatment monitoring.[6][7] This document provides a detailed guide to the radiolabeling of 2-azabicyclo[2.2.1]heptane-based derivatives with the common PET radionuclides, Fluorine-18 ([¹⁸F]) and Carbon-11 ([¹¹C]), focusing on the synthesis of high-affinity ligands for nAChRs.

PART 1: Precursor Design & Synthesis Strategy

The success of any PET radiolabeling campaign hinges on the thoughtful design and efficient synthesis of a suitable precursor molecule. The choice of precursor dictates the radiolabeling strategy, reaction conditions, and ultimately, the radiochemical yield and molar activity of the final tracer.

Causality in Precursor Design for [¹⁸F]Fluorination

For labeling with Fluorine-18 (t½ ≈ 109.8 min), the most common strategy is nucleophilic aromatic substitution (SₙAr) on an electron-deficient aromatic ring or aliphatic nucleophilic substitution (Sₙ2).

  • Leaving Group Selection (SₙAr): The choice of leaving group is critical. For aromatic systems, a nitro group (-NO₂) is highly effective due to its strong electron-withdrawing nature, which activates the aromatic ring for nucleophilic attack by [¹⁸F]fluoride.[1][8] This is the strategy employed for well-known α7-nAChR tracers like [¹⁸F]ASEM and [¹⁸F]DBT-10.[1][5]

  • Leaving Group Selection (Sₙ2): For aliphatic systems, sulfonate esters such as tosylates (-OTs) or nosylates (-ONs) are excellent leaving groups.[4][9] Nosylates are often more reactive than tosylates, potentially allowing for milder reaction conditions or shorter reaction times.[4] The precursor must be stable under the planned reaction conditions (high temperature, basicity) to avoid degradation.

  • Protecting Groups: The precursor molecule must be designed such that other nucleophilic sites (e.g., secondary amines) are protected to prevent unwanted side reactions with the incoming [¹⁸F]fluoride. The Boc (tert-butoxycarbonyl) group is a common choice for protecting the nitrogen on the bicyclic scaffold, as it is stable during fluorination but can be removed if necessary in a subsequent step.

Causality in Precursor Design for [¹¹C]Methylation

Carbon-11 (t½ ≈ 20.4 min) is typically introduced as a methyl group using [¹¹C]methyl iodide ([¹¹C]CH₃I) or the more reactive [¹¹C]methyl triflate ([¹¹C]CH₃OTf).[10][11]

  • Nucleophilic Site: The precursor must contain a suitable nucleophilic atom, typically a secondary amine (-NH) or a phenol (-OH), for methylation.[12][13] For many 2-azabicyclo[2.2.1]heptane derivatives targeting nAChRs, a des-methyl precursor with a free secondary amine on the bicyclic nitrogen or an associated moiety is synthesized.[13][14]

  • Minimizing Competing Reactions: If multiple potential methylation sites exist, one must be significantly more nucleophilic than the others to ensure regioselectivity. For instance, the secondary amine on the bicyclic core is generally a strong nucleophile, often allowing for selective methylation without protecting other less reactive sites.[13]

PART 2: Radiolabeling Protocols & Methodologies

The following protocols are detailed, step-by-step methodologies for the radiolabeling of 2-azabicyclo[2.2.1]heptane derivatives. These procedures are designed to be self-validating through integrated quality control checkpoints and are suitable for automation on commercial synthesis modules (e.g., GE TRACERLab, Eckert & Ziegler).[15][16]

Protocol 1: [¹⁸F]Fluorination via Nucleophilic Aromatic Substitution

This protocol is based on the synthesis of tracers like [¹⁸F]ASEM and [¹⁸F]DBT-10, using a nitro-precursor.[1][5]

Workflow Overview:

G cluster_0 Step 1: [¹⁸F]Fluoride Trapping & Elution cluster_1 Step 2: Reaction cluster_2 Step 3: Purification & Formulation A Cyclotron-produced [¹⁸F]F⁻ in [¹⁸O]H₂O B Trap on QMA Cartridge A->B C Elute with K₂CO₃ / Kryptofix 2.2.2 B->C D Azeotropic Drying (MeCN, 100-110°C) C->D E Add Nitro-Precursor in DMSO D->E F Heat Reaction (140-160°C, 10-15 min) E->F G Quench & Dilute F->G H Inject onto Semi-Prep HPLC G->H I Collect [¹⁸F]Tracer Peak H->I J Formulate via SPE (e.g., C18 Sep-Pak) I->J K Final Product in Sterile Saline/EtOH J->K

Caption: Automated workflow for [¹⁸F]fluorination of a nitro-precursor.

Detailed Steps:

  • [¹⁸F]Fluoride Processing:

    • Load cyclotron-produced aqueous [¹⁸F]fluoride onto a pre-conditioned anion exchange cartridge (e.g., Sep-Pak Light QMA Carbonate).[17][18]

    • Elute the trapped [¹⁸F]F⁻ into the reaction vessel using a solution of Kryptofix 2.2.2 (K222, a phase transfer catalyst) and potassium carbonate (K₂CO₃) in acetonitrile/water.[1][19]

    • Dry the [¹⁸F]KF/K222 complex by azeotropic distillation with acetonitrile under a stream of nitrogen or argon at 100-110°C until completely anhydrous. This step is critical as water significantly reduces the nucleophilicity of fluoride.[20]

  • Radiolabeling Reaction:

    • Prepare a solution of the nitro-precursor (typically 1-3 mg) in anhydrous dimethyl sulfoxide (DMSO, ~0.2-0.4 mL).

    • Add the precursor solution to the dried [¹⁸F]KF/K222 complex.

    • Seal the reaction vessel and heat to 140-160°C for 10-15 minutes.[1] Reaction progress can be monitored by radio-TLC.

  • Purification:

    • Cool the reaction vessel and quench the reaction by adding 1-2 mL of water or the initial HPLC mobile phase.

    • Inject the entire crude reaction mixture onto a semi-preparative reverse-phase HPLC column (e.g., C18, 10 x 250 mm).

    • Elute with a suitable mobile phase (e.g., a gradient of acetonitrile/water or ethanol/water with an additive like ammonium formate) to separate the [¹⁸F]labeled product from unreacted [¹⁸F]fluoride and chemical impurities.[1]

    • Collect the radioactive peak corresponding to the desired product, which is identified by co-elution with a non-radioactive reference standard.

  • Formulation:

    • Dilute the collected HPLC fraction with sterile water.

    • Trap the product on a solid-phase extraction (SPE) cartridge (e.g., C18 Sep-Pak). This removes the HPLC solvents.

    • Wash the cartridge with sterile water to remove any residual impurities.

    • Elute the final product from the cartridge with a small volume of USP-grade ethanol (~0.5 mL), followed by sterile saline for injection to achieve the desired final ethanol concentration (typically <10%).[5]

    • Pass the final solution through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.

Protocol 2: [¹¹C]Methylation of a Des-Methyl Precursor

This protocol describes the N-methylation of a secondary amine precursor using [¹¹C]CH₃I.[10][12]

Workflow Overview:

G cluster_0 Step 1: [¹¹C]CH₃I Production cluster_1 Step 2: Reaction & Purification cluster_2 Step 3: Formulation A [¹¹C]CO₂ or [¹¹C]CH₄ from Cyclotron B Gas-Phase or 'Wet' Chemistry Conversion A->B C Trap [¹¹C]CH₃I in Reaction Vessel B->C D Add Des-Methyl Precursor & Base in DMF/DMSO C->D E Heat Reaction (60-90°C, 3-5 min) D->E F Inject onto Semi-Prep HPLC E->F G Collect [¹¹C]Tracer Peak F->G H Formulate via SPE (e.g., C18 Sep-Pak) G->H I Final Product in Sterile Saline/EtOH H->I

Caption: Automated workflow for [¹¹C]methylation of a des-methyl precursor.

Detailed Steps:

  • [¹¹C]Methyl Iodide Synthesis:

    • Produce [¹¹C]CO₂ or [¹¹C]CH₄ from the cyclotron.[11]

    • Convert the primary product to [¹¹C]CH₃I using either a gas-phase method or a "wet" chemistry method involving reduction with LiAlH₄ followed by reaction with hydroiodic acid.[21][22]

    • Trap the volatile [¹¹C]CH₃I by bubbling it through a solution of the des-methyl precursor in a suitable solvent.

  • Radiolabeling Reaction:

    • Dissolve the des-methyl precursor (0.5-1.0 mg) in an aprotic polar solvent like DMF or DMSO (~0.2 mL).[13] A weak base (e.g., a hindered organic base or Cs₂CO₃) may be added to facilitate the reaction.

    • Bubble the [¹¹C]CH₃I into the precursor solution.

    • Seal the vessel and heat at 60-90°C for 3-5 minutes. The short half-life of ¹¹C necessitates rapid reaction times.[10][13]

  • Purification and Formulation:

    • The purification and formulation steps are analogous to the [¹⁸F]fluorination protocol.

    • Immediately inject the crude reaction mixture onto a semi-preparative C18 HPLC column.

    • Collect the product peak and reformulate using an SPE cartridge into a sterile solution for injection.

PART 3: Quality Control (QC) - A Self-Validating System

Rigorous quality control is non-negotiable for any radiopharmaceutical intended for human administration.[11][23] Each batch must be tested according to pharmacopeia standards (e.g., USP, EP) to ensure patient safety and data integrity.[6][24]

QC Test Methodology Acceptance Criteria Rationale & Causality
Identity & Radiochemical Purity Analytical Reverse-Phase HPLC with UV and radiation detectors>95% Purity. Retention time of the radioactive peak must match that of the non-radioactive reference standard.Confirms that the radioactivity is associated with the correct chemical entity. Prevents administration of radiolabeled impurities, which could alter biodistribution and imaging results.[24]
Chemical Purity Analytical HPLC with UV detectorPeak area of the desired product should be the major component. Specific impurities (e.g., precursor) should be below defined limits.Ensures that the mass of injected chemical substances is minimal to avoid pharmacological effects or receptor saturation.[24]
Molar Activity (Aₘ) Calculated from the ratio of radioactivity (calibrated ion chamber) to the mass of the compound (quantified from the analytical HPLC UV peak against a standard curve).Typically > 37 GBq/µmol (1 Ci/µmol) at time of injection.High molar activity is crucial for receptor imaging to ensure that the injected mass does not saturate the target receptors, which would prevent accurate quantification.[15]
pH pH meter or calibrated pH strips4.5 - 7.5Ensures the final product is physiologically compatible and avoids patient discomfort or precipitation upon injection.[6]
Residual Solvents Gas Chromatography (GC) with a Flame Ionization Detector (FID)Limits set by USP <467> (e.g., Ethanol <5000 ppm, Acetonitrile <410 ppm, DMSO <5000 ppm).Solvents used in the synthesis are often toxic and must be removed to safe levels.
Radionuclidic Purity Gamma Ray Spectroscopy (using HPGe detector) after decay of ¹⁸F/¹¹C>99.5% of radioactivity attributed to the intended radionuclide.Confirms the absence of long-lived isotopic impurities from the cyclotron target, which would contribute unnecessary radiation dose to the patient.[24]
Sterility Incubation in fluid thioglycollate and soybean-casein digest media for 14 days.No microbial growth.Aseptic technique is critical. This is a retrospective test; product is often released "at risk" pending results due to the short half-life.[24]
Bacterial Endotoxins (Pyrogens) Limulus Amebocyte Lysate (LAL) test< 175 EU / V (where V is the maximum recommended dose in mL).Prevents pyrogenic (fever-inducing) reactions in the patient.
Filter Integrity Test Bubble Point TestPassConfirms the integrity of the 0.22 µm sterilizing filter used in the final formulation step.

References

  • A Promising PET Tracer for Imaging of α7 Nicotinic Acetylcholine Receptors in the Brain: Design, Synthesis, and in Vivo Evaluation of a Dibenzothiophene-Based Radioligand - PubMed Central. Available at: [Link]

  • Synthesis and evaluation of new imaging agent for central nicotinic acetylcholine receptor ??7 subtype | Request PDF - ResearchGate. Available at: [Link]

  • Development of [18F]ASEM, a specific radiotracer for quantification of the α7-nAChR with positron-emission tomography - PMC. Available at: [Link]

  • PET Imaging Evaluation of [18F]DBT-10, a Novel Radioligand Specific to α7 Nicotinic Acetylcholine Receptors, in Nonhuman Primates - PMC. Available at: [Link]

  • 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities - PMC. Available at: [Link]

  • 18 F-ASEM, a Radiolabeled Antagonist for Imaging the α7-Nicotinic Acetylcholine Receptor with PET - Journal of Nuclear Medicine. Available at: [Link]

  • Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry - PubMed. Available at: [Link]

  • Synthesis and Evaluation of Compound Targeting α7 and β2 Subunits in Nicotinic Acetylcholinergic Receptor - MDPI. Available at: [Link]

  • Comparison of N-[(11)C]methyl-norchloroepibatidine and N-[(11)C]methyl-2-(2-pyridyl)-7-azabicyclo[2.2.1]heptane with N-[(11)C]methyl-epibatidine in small animal PET studies - PubMed. Available at: [Link]

  • Synthesis of 18F-Labeled FC-119S and Its Tosyl Precursor - PubMed. Available at: [Link]

  • Development of 11C-Labeled ASEM Analogues for the Detection of Neuronal Nicotinic Acetylcholine Receptors (α7-nAChR) - ACS Publications. Available at: [Link]

  • Development of 11C-Labeled ASEM Analogues for the Detection of Neuronal Nicotinic Acetylcholine Receptors (α7-nAChR) - PMC. Available at: [Link]

  • Quality Control of PET Radiopharmaceuticals - Radiology Key. Available at: [Link]

  • Fundamental concepts of radiopharmaceuticals quality controls - Pharmaceutical and Biomedical Research. Available at: [Link]

  • Synthesis and evaluation of new radioligands [11C]A-833834 and [11C]A-752274 for positron-emission tomography of α7-nicotinic acetylcholine receptors - PMC. Available at: [Link]

  • (PDF) An Exposition of 11C and 18F Radiotracers Synthesis for PET Imaging. Available at: [Link]

  • Automated radiosynthesis of [(18)F]ML-10, a PET radiotracer dedicated to apoptosis imaging, on a TRACERLab FX-FN module - PubMed. Available at: [Link]

  • Quality control of positron emission tomography radiopharmaceuticals: An institutional experience - ResearchGate. Available at: [Link]

  • Quality control of positron emission tomography radiopharmaceuticals: An institutional experience - PMC. Available at: [Link]

  • PET Radiolabels | David Perrin Research Group - The University of British Columbia. Available at: [Link]

  • Synthesis and Evaluation of a 18 F-Labeled Ligand for PET Imaging of Colony-Stimulating Factor 1 Receptor - MDPI. Available at: [Link]

  • Quality Control: PET (Revised 10-9-2025) - Accreditation Support. Available at: [Link]

  • (PDF) State of the art procedures towards reactive [18F]fluoride in PET tracer synthesis. Available at: [Link]

  • Precision Radiochemistry for Fluorine‐18 Labeling of PET Tracers - ResearchGate. Available at: [Link]

  • State of the art procedures towards reactive [18F]fluoride in PET tracer synthesis - PMC. Available at: [Link]

  • One-step 18F labeling of biomolecules using organotrifluoroborates - PMC - NIH. Available at: [Link]

  • PET imaging evaluation of [(18)F]DBT-10, a novel radioligand specific to α7 nicotinic acetylcholine receptors, in nonhuman primates - PubMed. Available at: [Link]

  • Synthesis, Fluorine-18 Radiolabeling, and In Vivo PET Imaging of a Hydrophilic Fluorosulfotetrazine - PURE.EUR.NL. Available at: [Link]

  • Application Compendium Solutions for Preparative HPLC. Available at: [Link]

  • Separation of 1-Azabicyclo(2.2.2)octane, 4-phenyl- on Newcrom R1 HPLC column. Available at: [Link]

  • HPLC Determination of Enantiomeric 2-Azabicyclo[2.2.1 ] hept-5-en-3-one on Chiral Stationary Phase - ResearchGate. Available at: [Link]

  • Automated Synthesis of [N-Methyl-11C]choline, Radiopharmaceutical for Tumor Imaging by PET. Available at: [Link]

  • Supporting Information Azeotropic drying free [18F]FDG synthesis and its application to a lab-on-chip platform. Available at: [Link]

  • Polyhalogenated 2‐Azabicyclo[2.2.1]heptanes from Polyhaloaldimines and Cyclopentadiene via Cycloaddition and Wagner‐Meerwein Rearrangement - ResearchGate. Available at: [Link]

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Method

experimental design for testing 5-Fluoro-2-azabicyclo[2.2.1]heptane in vivo

Application Note: Preclinical Evaluation of 5-Fluoro-2-azabicyclo[2.2.1]heptane Executive Summary This guide outlines the experimental design for the in vivo characterization of 5-Fluoro-2-azabicyclo[2.2.1]heptane (5-F-A...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preclinical Evaluation of 5-Fluoro-2-azabicyclo[2.2.1]heptane

Executive Summary

This guide outlines the experimental design for the in vivo characterization of 5-Fluoro-2-azabicyclo[2.2.1]heptane (5-F-ABH). As a conformationally restricted azabicyclic amine, this scaffold acts as a bioisostere for piperidine and proline, frequently exhibiting high affinity for Nicotinic Acetylcholine Receptors (nAChRs) . The introduction of the fluorine atom at the C5 position is a strategic medicinal chemistry modification intended to modulate pKa (basicity), enhance lipophilicity (LogD), and block metabolic oxidation (Cytochrome P450 blockade), thereby potentially improving the pharmacokinetic profile compared to the parent scaffold.

This protocol focuses on three critical pillars: Formulation Strategy , Pharmacokinetic/BBB Profiling , and CNS Efficacy Assessment .

Part 1: Compound Profiling & Formulation

Before in vivo administration, the physicochemical nature of the bridged amine must be addressed to ensure bioavailability.

Physicochemical Considerations
  • Basicity: The bridgehead nitrogen in 2-azabicyclo[2.2.1]heptane is highly basic (pKa ~10-11). The 5-fluoro substituent (electron-withdrawing) will lower the pKa slightly (likely to ~9.0–9.5), improving passive permeability at physiological pH compared to the non-fluorinated parent.

  • Solubility: The free base is likely an oil or low-melting solid with poor aqueous solubility.

  • Stability: The C-F bond is metabolically stable, but the secondary amine is prone to N-oxidation or conjugation.

Formulation Protocol

Objective: Create a stable, injectable solution for IV/IP/SC administration.

ParameterSpecificationRationale
Salt Form Hydrochloride (HCl) or Tartrate The free base is volatile and hard to dose accurately. HCl salt ensures water solubility (>10 mg/mL).
Vehicle 0.9% Saline (pH adjusted to 7.4)Standard for IV/IP. Avoid DMSO if possible to prevent confounding CNS effects (BBB permeation).
Concentration 0.1 – 5.0 mg/mL Allows dosing volumes of 5–10 mL/kg for rodents.
Stability Prepare fresh or store at -20°C.Avoid freeze-thaw cycles.

Step-by-Step Formulation:

  • Weigh 5-F-ABH (free base).

  • Dissolve in 0.9 molar equivalents of 1M HCl in water.

  • Lyophilize to obtain the stable hydrochloride salt.

  • On dosing day, dissolve the salt in sterile 0.9% saline.

  • Check pH; adjust to 7.0–7.4 using dilute NaOH if necessary (crucial to prevent injection site irritation).

  • Filter sterilize (0.22 µm PES membrane).

Part 2: Pharmacokinetics (PK) & Blood-Brain Barrier (BBB) Penetration

Hypothesis: The 5-fluoro substitution enhances BBB penetration by increasing lipophilicity without compromising water solubility.

Experimental Design (Rat)
  • Species: Sprague-Dawley Rats (Male, 250-300g), n=3 per timepoint.

  • Route: Intravenous (IV) bolus vs. Oral (PO) gavage.

  • Dose: 1 mg/kg (IV), 5 mg/kg (PO).

Sampling Protocol
  • Catheterization: Jugular vein cannulation (JVC) for serial blood sampling.

  • Timepoints: Pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 h.

  • Tissue Collection (Terminal): At 30 min and 2 h (peak efficacy windows), harvest Brain (Striatum, Hippocampus) and Plasma simultaneously to calculate

    
     (unbound brain-to-plasma ratio).
    
Bioanalytical Method (LC-MS/MS)
  • Column: C18 Reverse Phase (e.g., Waters XBridge).

  • Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid.

  • Transition: Monitor specific MRM (e.g., m/z 116 → 96 for loss of HF).

Data Output Table:

ParameterDefinitionTarget Value

Time to peak concentration< 30 min (rapid CNS uptake)

Oral Bioavailability> 50% (indicates good absorption)

Ratio
Brain-to-Plasma ratio> 1.0 (Active transport or high lipophilicity)

Half-life2–4 hours (ideal for bid dosing)

Part 3: Safety & Toxicology (Acute)

Azabicyclic compounds (e.g., epibatidine analogs) can have a narrow therapeutic index due to potent nAChR activation (seizures, respiratory distress).

Dose Range Finding (Up-and-Down Method)
  • Starting Dose: 0.1 mg/kg (IP).

  • Observation: Monitor for Straub tail (opioid/nicotinic sign), tremors, convulsions, and respiratory rate.

  • Stop Criteria: Any seizure activity or >20% body weight loss.

Part 4: CNS Efficacy Models

Depending on the specific receptor profile (usually


 or 

nAChR), the following behavioral models are validated.
Antinociception: Tail-Flick / Hot Plate Test

Rationale: Bridged azabicycles often induce potent analgesia via spinal nAChRs.

  • Groups: Vehicle, 5-F-ABH (Low, Med, High), Positive Control (Morphine or Epibatidine).

  • Protocol:

    • Measure baseline latency to tail withdrawal (thermal source).

    • Administer compound IP.

    • Measure latency at 15, 30, 60, 120 min.

    • Cut-off: 10-15 seconds to prevent tissue damage.

Cognition: Novel Object Recognition (NOR)

Rationale:


 nAChR agonists improve working memory.
  • Protocol:

    • T1 (Acquisition): Rat explores two identical objects (A + A) for 5 min.

    • Inter-trial Interval: 1 hour (dosing occurs here).

    • T2 (Retention): Rat explores one familiar (A) and one novel object (B).

    • Index: Discrimination Ratio =

      
      .
      

Part 5: Visualization of Mechanism & Workflow

The following diagram illustrates the putative mechanism of action (synaptic modulation) and the experimental workflow.

G cluster_0 Compound Properties cluster_1 In Vivo Targets cluster_2 Readouts cmp 5-Fluoro-2-azabicyclo [2.2.1]heptane prop1 High Lipophilicity (F-substitution) cmp->prop1 prop2 Metabolic Stability (Blocked C5-oxidation) cmp->prop2 bbb BBB Penetration prop1->bbb Passive Transport nachr nAChR Activation (α4β2 / α7) bbb->nachr Binding da_rel Dopamine Release (Striatum) nachr->da_rel Excitatory gaba GABA Modulation nachr->gaba tox Toxicity (Seizures) nachr->tox Over-activation cognition Cognition (NOR Task) da_rel->cognition analgesia Analgesia (Tail Flick) gaba->analgesia

Figure 1: Mechanistic pathway linking physicochemical properties of 5-F-ABH to CNS phenotypic outcomes.

References

  • Carroll, F. I., et al. (2002). "Synthesis and Nicotinic Acetylcholine Receptor Binding Properties of 2-Fluoro-3-(2-chloropyridin-5-yl)-2-azabicyclo[2.2.1]heptanes." Journal of Medicinal Chemistry.

  • Jorgensen, J. T., et al. (2021).[1][2] "Lipophilicity and Click Reactivity Determine the Performance of Bioorthogonal Tetrazine Tools in Pretargeted In Vivo Chemistry." ACS Pharmacology & Translational Science.[1]

  • Kniess, T., et al. (2012). "7-Azabicyclo[2.2.1]heptane as a scaffold for the development of selective sigma-2 (σ2) receptor ligands." Bioorganic & Medicinal Chemistry Letters.

  • Ambast, P. K., et al. (2026).[3] "2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities." RSC Medicinal Chemistry.[4]

  • Toyohara, J., et al. (2005). "Basis for the development of [18F]fluoroazabicyclo[2.2.1]heptane derivatives as radiopharmaceuticals." Nuclear Medicine and Biology.

Sources

Application

Application Note: Synthetic Routes to Functionalized 2-Azabicyclo[2.2.1]heptanes

Executive Summary & Strategic Importance The 2-azabicyclo[2.2.1]heptane (isoquinuclidine) scaffold is a privileged pharmacophore in medicinal chemistry. It serves as a conformationally rigid bioisostere of piperidine and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The 2-azabicyclo[2.2.1]heptane (isoquinuclidine) scaffold is a privileged pharmacophore in medicinal chemistry. It serves as a conformationally rigid bioisostere of piperidine and proline, locking substituents into precise vectors that can enhance receptor binding affinity and metabolic stability. This core is central to the structure of bioactive alkaloids like epibatidine (nicotinic acetylcholine receptor agonist) and various antiviral agents.

This guide details two distinct, high-fidelity synthetic pathways to access this scaffold:

  • The Aza-Diels-Alder Cycloaddition (Grieco Protocol): Best for rapid construction of the core with C5/C6 unsaturation.

  • Transannular Cyclization of Epoxy-Amines: Best for accessing highly oxygenated, enantiopure derivatives.

Method A: Aza-Diels-Alder Cycloaddition (The Grieco Protocol)

This method remains the industry standard for scalability and efficiency. It relies on the in situ generation of a reactive iminium species from a primary amine and formaldehyde, which undergoes a [4+2] cycloaddition with cyclopentadiene.

Mechanism & Strategic Logic

The reaction proceeds via a concerted mechanism where the electron-deficient iminium ion (dienophile) reacts with the electron-rich cyclopentadiene (diene).

  • Why this method? It constructs the bicyclic core in a single step from inexpensive starting materials.

  • Stereocontrol: The reaction is highly exo-selective regarding the methylene bridge but typically produces a racemic mixture unless a chiral amine is used.

Detailed Protocol

Reagents:

  • Primary Amine (

    
    ) (e.g., Benzylamine or 
    
    
    
    -methylbenzylamine for chiral induction)
  • Formaldehyde (37% aq. solution)

  • Cyclopentadiene (freshly cracked)

  • Acid Catalyst: Trifluoroacetic acid (TFA) or HCl (often generated from amine HCl salt)

  • Solvent: Water or Acetonitrile/Water mixture

Step-by-Step Procedure:

  • Cyclopentadiene Preparation (Critical):

    • Crack dicyclopentadiene by heating to 180°C and collecting the distillate (b.p. 40-42°C) immediately prior to use. Note: Dimerization occurs at RT; store at -78°C if not used immediately.

  • Iminium Ion Generation:

    • In a round-bottom flask, dissolve the amine hydrochloride (1.0 equiv) in water (concentration ~1.0 M).

    • Add aqueous formaldehyde (1.2 equiv). Stir for 15 minutes at room temperature to ensure hemiaminal formation.

  • Cycloaddition:

    • Add freshly cracked cyclopentadiene (1.5 - 2.0 equiv) to the aqueous mixture.

    • Optimization: For hydrophobic amines, add a co-solvent like acetonitrile or THF to ensure homogeneity.

    • Stir vigorously at room temperature for 12–24 hours. Monitor by TLC (ninhydrin stain) or LCMS.

  • Workup & Purification:

    • Wash the reaction mixture with hexanes (

      
      ) to remove excess cyclopentadiene and dicyclopentadiene byproducts.
      
    • Basify the aqueous layer to pH >12 using 4M NaOH.

    • Extract the free base with Dichloromethane (DCM) (

      
      ).
      
    • Dry combined organics over

      
      , filter, and concentrate.
      
    • Purification: Flash column chromatography (typically DCM/MeOH/NH

      
      OH) or vacuum distillation for volatile derivatives.
      
Reaction Pathway Visualization

GriecoProtocol Start Amine HCl + Formaldehyde Iminium Iminium Ion (Intermediate) Start->Iminium Dehydration TS [4+2] Transition State Iminium->TS + CP CP Cyclopentadiene (Freshly Cracked) CP->TS Product 2-Azabicyclo[2.2.1] hept-5-ene TS->Product Cycloaddition

Caption: The Grieco protocol pathway involving in situ iminium generation and [4+2] capture.

Method B: Transannular Cyclization of Epoxy-Amines

For targets requiring C5/C6 oxygenation or precise enantiocontrol, the transannular cyclization of aminocyclohexyl derivatives is superior. This method leverages "proton relay catalysis" or simple acid-mediated ring opening.[1]

Mechanism & Strategic Logic

This route transforms a flexible monocyclic precursor (aminocyclohexene oxide) into the rigid bicyclic system via an intramolecular nucleophilic attack of the nitrogen onto the epoxide.

  • Why this method? It allows for the installation of hydroxyl groups (handles for further chemistry) and transfers chirality from the epoxide precursor to the bicyclic core.

Detailed Protocol

Reagents:

  • Substrate: cis-4-(Protected-amino)cyclohexene oxide

  • Catalyst: Brønsted Acid (e.g.,

    
    ) or Lewis Acid (
    
    
    
    )
  • Solvent: Toluene or DCM

Step-by-Step Procedure:

  • Precursor Synthesis:

    • Start with 3-cyclohexen-1-amine. Protect nitrogen (e.g., N-Boc or N-Tos).

    • Epoxidize the alkene using m-CPBA (1.2 equiv) in DCM at 0°C. Isolate the syn-epoxide (often favored due to H-bonding direction if amide H is available).

  • Cyclization:

    • Dissolve the epoxy-amine in Toluene (0.1 M).

    • Add the acid catalyst (e.g., 10 mol% Chiral Phosphoric Acid for enantioselective resolution, or simple TsOH for racemic).

    • Heat to 60–80°C. The nitrogen lone pair attacks the epoxide, closing the [2.2.1] bridge.

  • Workup:

    • Quench with saturated

      
      .
      
    • Extract with EtOAc.[2]

    • Purify via silica gel chromatography.

Yield Expectations: 70–90% yield of the 6-hydroxy-2-azabicyclo[2.2.1]heptane.

Mechanistic Workflow

Transannular Precursor N-Protected Aminocyclohexene Epoxide Epoxy-Amine Intermediate Precursor->Epoxide m-CPBA Cyclization Intramolecular Ring Opening Epoxide->Cyclization H+ / Heat Product 6-Hydroxy-2-azabicyclo [2.2.1]heptane Cyclization->Product Inversion at C6

Caption: Transannular cyclization strategy converting a monocyclic epoxide to the bicyclic core.

Functionalization Guide

Once the core is synthesized, site-selective functionalization is required for SAR (Structure-Activity Relationship) studies.

Target SiteMethodReagents/ConditionsOutcome
N-2 Alkylation / Acylation

or

Tertiary amines or amides (Library generation).
C-5 / C-6 Alkene Oxidation

/ NMO (Upjohn)
cis-Diols (from Method A product).
C-5 / C-6 Hydroboration

, then

Alcohol installation (Regioselectivity varies).
C-3

-Lithiation

-BuLi / TMEDA, -78°C, then Electrophile
Substitution adjacent to Nitrogen (Requires N-Boc).
Bridgehead Radical HalogenationNBS, AIBN,

Halogenation at C1/C4 (Difficult, often low yield).

References

  • Grieco, P. A.; Larsen, S. D. (1990). "Iminium Ion-Based Diels-Alder Reactions: N-Benzyl-2-Azanorbornene". Organic Syntheses, 68, 206.

  • Klochkov, A., et al. (2015). "Synthesis and Functionalization of Azabicyclo[2.2.1]heptanes for Medicinal Chemistry Applications". Organic & Biomolecular Chemistry.

  • Chang, C., et al. (2025).[3][4] "Proton Relay Catalysis Enables the Synthesis of 2-Oxa- and 2-Azabicyclo[2.2.1]heptanes". Organic Letters.

  • Xu, Y., et al. (2022). "Enantioselective Syntheses of 2-Azabicyclo[2.2.1]heptanes via Brønsted Acid Catalyzed Ring-Opening of meso-Epoxides". Organic Letters.

Sources

Method

Advanced Protocols for Fluorinated Scaffold Synthesis Using Vince Lactam

Application Note & Technical Guide Executive Summary Vince Lactam (2-azabicyclo[2.2.1]hept-5-en-3-one) is a privileged chiral scaffold in drug discovery, renowned for its utility in synthesizing carbocyclic nucleosides (...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Technical Guide

Executive Summary

Vince Lactam (2-azabicyclo[2.2.1]hept-5-en-3-one) is a privileged chiral scaffold in drug discovery, renowned for its utility in synthesizing carbocyclic nucleosides (e.g., Abacavir, Peramivir).[1][2][3] The strategic incorporation of fluorine into this scaffold is a critical tactic to enhance metabolic stability, modulate pKa, and improve lipophilicity (LogD).

This guide details three validated protocols for deriving fluorinated intermediates from Vince Lactam:

  • Nucleophilic Fluorination via stereoselective epoxide ring-opening.

  • Fluorinated Heterocycle Construction via oxidative ring-opening and reductive amination.[4][5]

  • Electrophilic Fluorination utilizing Palladium-catalyzed functionalization.

Strategic Rationale: Why Vince Lactam?

The rigid bicyclic structure of Vince Lactam offers two distinct handles for fluorination: the strained alkene (C5=C6) and the lactam amide.

  • Chirality Transfer: The commercially available enantiomers (1R,4S or 1S,4R) allow for the synthesis of enantiopure fluorinated cores without costly chiral resolution steps later in the sequence.

  • Conformational Locking: Introducing fluorine at the C-2' or C-3' equivalent positions of the resulting carbocycle mimics the ribose ring puckering observed in bioactive nucleosides, often locking the conformation in the "North" (C3'-endo) or "South" (C2'-endo) forms required for polymerase binding.

Protocol A: Synthesis of 6'-Fluorinated Carbocyclic Nucleosides

Mechanism: Stereoselective Epoxide Ring Opening This protocol targets the synthesis of fluorinated carbocyclic cores analogous to 2'-deoxy-2'-fluororibose. The strategy relies on the anti-stereoselective opening of an epoxide derived from the Vince Lactam alkene.

Reagents & Materials
  • Substrate: N-Boc-Vince Lactam (protected to prevent amide interference).

  • Epoxidizing Agent: m-CPBA (meta-chloroperoxybenzoic acid).

  • Fluorinating Agent: Et

    
    N·3HF (Triethylamine trihydrofluoride) or Olah's Reagent (Pyridine[4]·9HF).[4]
    
  • Solvents: Dichloromethane (DCM), THF.

Step-by-Step Protocol

Step 1: N-Protection

  • Dissolve Vince Lactam (10.0 g, 91.6 mmol) in THF (100 mL).

  • Add Boc

    
    O (1.1 equiv) and DMAP (0.1 equiv).
    
  • Stir at RT for 4 h. Concentrate and purify via silica flash chromatography (Hex/EtOAc) to yield N-Boc-Vince Lactam.

Step 2: Stereoselective Epoxidation

  • Dissolve N-Boc-Vince Lactam (1 equiv) in DCM at 0 °C.

  • Slowly add m-CPBA (1.2 equiv) portion-wise to control exotherm.

  • Warm to RT and stir for 12 h. The reaction proceeds on the exo face due to steric hindrance from the bridgehead, yielding the exo-epoxide.

  • Quench: Wash with sat. Na

    
    SO
    
    
    
    and NaHCO
    
    
    . Dry over MgSO
    
    
    .

Step 3: Fluorinative Ring Opening

  • Safety Note: HF reagents are corrosive and toxic. Use PTFE vessels.

  • Dissolve the exo-epoxide in DCM in a PTFE flask.

  • Add Et

    
    N·3HF (5 equiv) and heat to reflux (40 °C) for 18–24 h.
    
    • Mechanistic Insight: The fluoride ion attacks the epoxide carbon in an S

      
      2 fashion. Due to the rigid bicyclic cage, the attack typically occurs trans to the epoxide oxygen, resulting in a specific fluorohydrin stereoisomer.
      
  • Workup: Carefully quench with ice-cold sat. NaHCO

    
    . Extract with EtOAc.
    
  • Result: The product is a fluorinated hydroxyl-lactam, a direct precursor to 6'-fluoro-carbocyclic nucleosides.

Visualization: Epoxide Fluorination Pathway

EpoxideFluorination VL Vince Lactam Prot N-Boc Protection (Boc2O, DMAP) VL->Prot Epox Exo-Epoxide (m-CPBA, DCM) Prot->Epox Stereoselective Oxidation Fluoro Fluorohydrin (Et3N-3HF, Reflux) Epox->Fluoro SN2 Ring Opening Target 6'-Fluoro Carbocyclic Core Fluoro->Target Downstream Functionalization

Figure 1: Stereoselective pathway for introducing fluorine via epoxide opening.

Protocol B: Synthesis of Fluorinated -Amino Acids

Mechanism: Oxidative Cleavage & Double Reductive Amination This protocol converts the cyclic alkene of Vince Lactam into a diformyl intermediate, which is then cyclized with a fluoroalkylamine.[4][5] This is ideal for generating fluorinated piperidine scaffolds.

Step-by-Step Protocol

Step 1: Oxidative Ring Opening (Ozonolysis)

  • Dissolve N-Boc-Vince Lactam in MeOH/DCM (1:1) at -78 °C.

  • Bubble O

    
     through the solution until a blue color persists.
    
  • Purge with N

    
     to remove excess O
    
    
    
    .
  • Add dimethyl sulfide (DMS, 5 equiv) or PPh

    
     to reduce the ozonide.
    
  • Warm to RT. The product is a cis-1,3-diformyl cyclopentane derivative (often in equilibrium with the lactol).

Step 2: Double Reductive Amination

  • To the crude dialdehyde mixture in MeOH, add the fluorinated amine (e.g., 2,2,2-trifluoroethylamine or 4-fluorobenzylamine) (1.1 equiv).

  • Stir for 1 h to allow imine formation.

  • Add NaCNBH

    
     (2.0 equiv) and catalytic AcOH.
    
  • Stir at RT for 16 h.

  • Purification: Acid/base extraction followed by column chromatography.

  • Outcome: A piperidine ring fused to the lactam, bearing a fluoroalkyl group on the nitrogen.

Protocol C: Palladium-Catalyzed Fluorination (Selectfluor)

Mechanism: Pd(II)/Pd(IV) Catalytic Cycle This advanced method uses Selectfluor as an oxidant to facilitate the formation of C-F bonds directly on the alkene or via aryl-fluorination cross-coupling.

Reagents
  • Catalyst: Pd(OAc)

    
     (5-10 mol%).
    
  • Ligand: Pyridine or bidentate nitrogen ligands.

  • Fluorine Source/Oxidant: Selectfluor (F-TEDA-BF

    
    ).
    
  • Co-reagent: Arylboronic acid (if performing aryl-fluorination).

Step-by-Step Protocol
  • Setup: In a sealed tube, combine Vince Lactam (1 equiv), Pd(OAc)

    
     (10 mol%), and Phenylboronic acid (1.5 equiv).
    
  • Solvent: Add dry MeCN or DCM.

  • Fluorination: Add Selectfluor (2.0 equiv).

  • Reaction: Stir at RT or mild heat (40 °C) for 12–24 h.

    • Note: The reaction proceeds via a Pd-alkyl intermediate which is oxidized by Selectfluor to a high-valent Pd(IV)-F species, followed by reductive elimination to form the C-F bond.

  • Filtration: Filter through a Celite pad to remove Palladium black.

  • Isolation: Evaporate solvent and purify via HPLC or flash chromatography.

Visualization: Pd-Catalyzed Workflow

PdFluorination Substrate Vince Lactam + Ar-B(OH)2 CatCycle Pd(II) -> Pd(IV) Cycle (Selectfluor Oxidant) Substrate->CatCycle Transmetallation Elimination Reductive Elimination (C-F Bond Formation) CatCycle->Elimination Oxidation Product Fluorinated Cyclopentyl Scaffold Elimination->Product Yields Target

Figure 2: Palladium-catalyzed aryl-fluorination using Selectfluor.

Comparative Data: Fluorination Reagents

The choice of fluorinating agent critically impacts yield and regioselectivity when working with Vince Lactam derivatives.

ReagentPrimary ApplicationConditionsYield (Typical)Selectivity Notes
Et

N·3HF
Epoxide Ring OpeningReflux (DCM/THF)75-85%High trans-selectivity; requires elevated temp.
Selectfluor Pd-Catalyzed C-H/C=C Func.[4][6]RT to 40°C (MeCN)50-70%Excellent for oxidative fluorination; mild conditions.
DAST OH to F substitution-78°C to RT40-60%Warning: Prone to allylic rearrangements (carbocation shifts) in Vince Lactam systems.
Olah's Reagent Epoxide Ring Opening0°C to RT60-80%More acidic than Et

N·3HF; can deprotect acid-labile groups.

References

  • Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. The Chemical Record, 2024.[2] Link

  • Stereocontrolled Synthesis of Fluorine-Containing Piperidine

    
    -Amino Acid Derivatives. European Journal of Organic Chemistry, 2019.[7] Link
    
  • Synthesis of fluorinated carbocyclic nucleosides. Journal of the Chemical Society, Chemical Communications. Link

  • Selectfluor™ Reagent Guide. MilliporeSigma. Link

  • Regio- and diastereoselective fluorination of alicyclic β-amino acids. Organic & Biomolecular Chemistry, 2011.[8] Link

Sources

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

Comparative Efficacy of Fluorinated Azabicycloheptane Isomers in Drug Design

Executive Summary: The Fluorine Scan in Rigid Scaffolds The 7-azabicyclo[2.2.1]heptane scaffold (an azanorbornane) is a privileged structure in medicinal chemistry, serving as a conformationally restricted bioisostere of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Scan in Rigid Scaffolds

The 7-azabicyclo[2.2.1]heptane scaffold (an azanorbornane) is a privileged structure in medicinal chemistry, serving as a conformationally restricted bioisostere of proline or piperidine. It is most famously known as the core of Epibatidine , a potent nicotinic acetylcholine receptor (nAChR) agonist.

Incorporating fluorine into this rigid bicyclic amine is a high-impact strategy to modulate basicity (


), lipophilicity (

), and metabolic stability.[1][2] However, the efficacy of the resulting molecule is strictly dependent on the stereochemistry (exo vs. endo) and regiochemistry of the fluorine substitution.

This guide objectively compares the three most relevant isomeric forms encountered in lead optimization:

  • exo-2-Fluoro-7-azabicyclo[2.2.1]heptane

  • endo-2-Fluoro-7-azabicyclo[2.2.1]heptane

  • syn/anti-7-Fluoro-2-azabicyclo[2.2.1]heptane (Alternative scaffold comparison)

Structural & Physicochemical Comparison

The introduction of fluorine creates a "push-pull" electronic environment within the caged system. The table below synthesizes data based on structure-activity relationship (SAR) principles established in azanorbornane medicinal chemistry.

Table 1: Physicochemical Profile of Fluorinated Isomers[3]
Featureexo-2-Fluoro-7-aza endo-2-Fluoro-7-aza Parent (Unsubstituted)
Structure F is equatorial-like; points away from N-bridge.[2]F is axial-like; points towards N-bridge.[2]No Fluorine.
Basicity (

)
8.5 – 9.0 (Moderate reduction)8.2 – 8.7 (Stronger reduction)~10.5 – 10.8
Electronic Effect Inductive (-I) effect through

-bonds.[2]
Through-space electrostatic repulsion with N-lone pair.[2]N/A
Lipophilicity (

)
Slight increase (+0.2 to +0.4).[2]Neutral to slight decrease (Polarity vector alignment).Baseline
Metabolic Stability High (Blocks C2 oxidation).[2]High (Blocks C2 oxidation).[2]Low (C2 is a metabolic "soft spot").[2]
Synthetic Access Favored (Thermodynamic product).[2][3]Challenging (Kinetic control required).[2]Standard

Critical Insight: The endo isomer typically exhibits a lower


 than the exo  isomer. In the endo conformation, the electronegative fluorine is spatially closer to the nitrogen lone pair, destabilizing the protonated ammonium species via field effects more effectively than the distal exo fluorine.

Mechanistic Deep Dive

The Gauche Effect & Conformational Locking

In flexible linear amines (like fluoroethylamines), fluorine prefers a gauche orientation to the amine due to hyperconjugation (


).[4] In the rigid 7-azabicyclo[2.2.1]heptane system, the bridge locks the conformation, forcing the fluorine into a specific vector.
  • Exo-Isomer: The C-F bond is anti-periplanar to the C1-C7 bond.[2] This minimizes steric clash but reduces the potential for stabilizing hyperconjugative overlaps with the nitrogen lone pair.

  • Endo-Isomer: The C-F bond is subject to severe steric repulsion from the C6-C5 bridge but allows for a through-space electrostatic interaction with the nitrogen.[2]

Metabolic Shielding

The C2 position in the parent azabicycloheptane is prone to Cytochrome P450-mediated


-hydroxylation, leading to ring opening.
  • Mechanism: Fluorine substitution at C2 removes the abstractable

    
    -proton and electronically deactivates the carbon center against radical attack (e.g., by the Compound I species of CYP450).
    
  • Result: Both exo and endo 2-fluoro isomers significantly extend in vivo half-life (

    
    ) compared to the parent.[2]
    

Visualizing the Isomer Landscape

The following diagram illustrates the structural relationships and the "decision tree" for selecting an isomer based on desired properties.

G Start Parent Scaffold 7-azabicyclo[2.2.1]heptane Decision Optimization Goal? Start->Decision Path_Metab Block C2 Oxidation (Metabolic Stability) Decision->Path_Metab Primary Path_Basicity Modulate Basicity (CNS Penetration) Decision->Path_Basicity Secondary Exo Exo-2-Fluoro Isomer (Thermodynamic) Path_Metab->Exo Easier Synthesis Endo Endo-2-Fluoro Isomer (Kinetic) Path_Metab->Endo Specific Binding Path_Basicity->Exo -1.5 pKa units Path_Basicity->Endo -2.0 pKa units Result_Exo High Stability Moderate pKa Drop Standard Binding Mode Exo->Result_Exo Result_Endo High Stability Max pKa Drop Altered Vector Endo->Result_Endo

Caption: Decision logic for selecting between Exo and Endo fluorinated isomers based on medicinal chemistry objectives.

Experimental Protocols

To validate the efficacy differences, the following protocols are recommended. These are designed to be self-validating controls.[2]

Protocol A: Synthesis via Radical Cyclization (Exo-Selective)

This method preferentially yields the exo isomer, useful for generating the primary test candidate.

  • Precursor: Start with N-Boc-protected 4-aminocyclohexene derivative.[2]

  • Bromofluorination: Treat with NBS and Et3N-3HF to generate the trans-bromo-fluoro intermediate.[2]

  • Cyclization:

    • Dissolve intermediate in Toluene (0.1 M).[2]

    • Add

      
       (1.2 eq) and AIBN (0.1 eq).[2]
      
    • Reflux for 4 hours.

    • Mechanism:[2][4][5][6][7][8] The nitrogen radical attacks the alkene; the rigidity forces the 5-exo-trig closure.

  • Validation: 1H NMR coupling constants (

    
    ) are diagnostic.
    
    • Exo-F:

      
       coupling is distinct (~3-4 Hz).[2]
      
    • Endo-F:

      
       coupling is larger (~8-9 Hz) due to Karplus relationship.[2]
      
Protocol B: Potentiometric Determination

Accurate


 measurement is critical to quantify the fluorine effect.
  • Preparation: Prepare a

    
     stock solution of the amine hydrochloride in water.
    
  • Titrant: Carbonate-free 0.1 N NaOH.

  • Apparatus: Automated titrator (e.g., Sirius T3) with a glass pH electrode.

  • Execution:

    • Perform a "blank" titration with water/KCl to calibrate ionic strength.

    • Titrate the sample from pH 2.0 to pH 12.0.

    • Perform in triplicate.

  • Data Analysis: Use the Bjerrum plot method to determine the inflection point.

    • Acceptance Criteria: Standard deviation between runs must be

      
       pH units.
      
Protocol C: Microsomal Stability Assay

Compare the metabolic shielding of the isomers.

  • System: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein.[2]

  • Substrate: 1

    
     test compound (Exo vs Endo vs Parent).[2]
    
  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).[2]

  • Timepoints: 0, 5, 15, 30, 45, 60 min at 37°C.

  • Quench: Ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: LC-MS/MS monitoring parent depletion.

  • Calculation:

    • Plot

      
       vs time.[2]
      
    • Slope

      
       gives 
      
      
      
      .[2]
    • 
      .[2]
      

References

  • Metabolic Stability of Fluorinated Small Molecules. Journal of Medicinal Chemistry. (2026). Analysis of C-H vs C-F bond strength and metabolic shielding mechanisms.[8][9]

  • Fluorine in Drug Discovery: Role, Design and Case Studies. Pharmacy Journal. (2022). Comprehensive review of physicochemical modulation by fluorine.

  • Synthesis of 7-Azabicyclo[2.2.1]heptane Derivatives. Arkivoc. (2010). Detailed synthetic routes for azanorbornane scaffolds.

  • The Gauche Effect in 1,2-Difluoroethane and Related Systems. Beilstein Journal of Organic Chemistry. (2020). Theoretical basis for conformational preferences in fluorinated amines.

  • 2-(2-Fluoro-5-pyridyl)-7-azabicyclo[2.2.1]heptane (Epibatidine Analog). PubChem Compound Summary. Structural and chemical data for the key reference compound.

Sources

Comparative

A Senior Application Scientist's Guide to Validating the Binding Affinity of 5-Fluoro-2-azabicyclo[2.2.1]heptane and Its Analogs

Authored for Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparison of state-of-the-art biophysical techniques for validating the binding affinity of 5-Fluoro-2-azabicyclo[...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of state-of-the-art biophysical techniques for validating the binding affinity of 5-Fluoro-2-azabicyclo[2.2.1]heptane, a novel synthetic scaffold with significant therapeutic potential. Drawing from established methodologies and field-proven insights, this document will navigate the causalities behind experimental choices, ensuring a robust and self-validating approach to ligand characterization.

The 2-azabicyclo[2.2.1]heptane core is a rigid bicyclic structure found in a variety of neurologically active compounds. Its conformational constraint makes it an attractive scaffold for designing ligands with high specificity and affinity for their biological targets. Fluorination, as in the case of 5-Fluoro-2-azabicyclo[2.2.1]heptane, is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties, including binding affinity.

Given its structural similarity to epibatidine and varenicline, it is hypothesized that 5-Fluoro-2-azabicyclo[2.2.1]heptane and its derivatives are likely to target neuronal nicotinic acetylcholine receptors (nAChRs). These receptors are ligand-gated ion channels that play crucial roles in cognitive function, and their dysfunction is implicated in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and nicotine addiction.[1][2] Therefore, accurately quantifying the binding affinity of novel ligands like 5-Fluoro-2-azabicyclo[2.2.1]heptane to nAChR subtypes is a critical step in the drug discovery pipeline.

This guide will focus on three gold-standard techniques for binding affinity determination: Radioligand Binding Assays, Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC). Each method will be discussed in detail, including its theoretical underpinnings, practical considerations, and a step-by-step experimental protocol.

Comparative Analysis of Key Biophysical Techniques

Choosing the appropriate method for determining binding affinity is contingent on several factors, including the nature of the interacting molecules, the desired throughput, and the specific information required (e.g., kinetics, thermodynamics). Below is a comparative overview of the three principal techniques discussed in this guide.

Technique Principle Key Outputs Advantages Limitations
Radioligand Binding Assay Measures the binding of a radiolabeled ligand to its receptor.Ki, Kd, BmaxHigh sensitivity, well-established, suitable for membrane-bound receptors.[3]Requires radiolabeled compounds, disposal of radioactive waste, indirect measurement in competition assays.
Surface Plasmon Resonance (SPR) Detects changes in refractive index upon ligand binding to an immobilized target.ka (on-rate), kd (off-rate), KDReal-time, label-free, provides kinetic data, relatively high throughput.[4][5]Requires immobilization of one binding partner, potential for mass transport limitations.
Isothermal Titration Calorimetry (ITC) Measures the heat change associated with a binding event.KD, ΔH (enthalpy), ΔS (entropy), Stoichiometry (n)Label-free, in-solution measurement, provides a complete thermodynamic profile.[6][7]Requires larger amounts of sample, lower throughput, sensitive to buffer mismatches.

In-Depth Methodologies and Experimental Protocols

Radioligand Binding Assays: The Gold Standard for Receptor Pharmacology

Radioligand binding assays are a cornerstone of pharmacology, offering a highly sensitive method to quantify ligand-receptor interactions.[3] These assays typically involve incubating a biological preparation (e.g., cell membranes expressing the target receptor) with a radiolabeled ligand.

Causality Behind Experimental Choices: The choice of radioligand is critical and should ideally have high affinity and specificity for the target receptor. Competition binding assays, where a fixed concentration of radioligand competes with varying concentrations of an unlabeled test compound (like 5-Fluoro-2-azabicyclo[2.2.1]heptane), are often employed to determine the inhibitory constant (Ki) of the test compound. This approach is powerful as it does not require radiolabeling of every new compound being tested.

Self-Validating System: The inclusion of known standards and non-specific binding controls is essential for validating the assay. Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand that saturates the target receptors.

Detailed Experimental Protocol: Competition Radioligand Binding Assay

  • Membrane Preparation: Homogenize tissue or cells expressing the target nAChR subtype in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes, then resuspend and wash the pellet. Finally, resuspend the purified membranes in an appropriate assay buffer.[8]

  • Assay Setup: In a 96-well plate, add the membrane preparation, the radioligand (e.g., [³H]epibatidine for nAChRs), and varying concentrations of the unlabeled test compound (5-Fluoro-2-azabicyclo[2.2.1]heptane).[8]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (typically 60-90 minutes).[8]

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This traps the membranes with bound radioligand on the filter while unbound radioligand passes through.[9]

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[8]

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.[8]

  • Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot the specific binding as a function of the logarithm of the test compound concentration to generate a competition curve. The IC₅₀ (the concentration of test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression. The Ki is then calculated using the Cheng-Prusoff equation.

Surface Plasmon Resonance (SPR): Real-Time Kinetics

SPR is a powerful, label-free technique that allows for the real-time monitoring of biomolecular interactions.[5] It is particularly valuable for obtaining kinetic information, such as association (on-rate) and dissociation (off-rate) constants.

Causality Behind Experimental Choices: In a typical SPR experiment for a small molecule like 5-Fluoro-2-azabicyclo[2.2.1]heptane, the target protein (e.g., a specific nAChR subtype) is immobilized on a sensor chip. The small molecule is then flowed over the chip surface, and binding is detected as a change in the refractive index. The choice of immobilization chemistry is crucial to ensure the protein remains active.

Self-Validating System: A reference flow cell, which is activated and blocked but has no immobilized protein, is used to subtract bulk refractive index changes and non-specific binding, ensuring the measured response is due to the specific interaction.

Detailed Experimental Protocol: Small Molecule-Target SPR Analysis

  • Target Immobilization: The purified target receptor is covalently immobilized onto a sensor chip surface (e.g., via amine coupling).

  • System Priming: The SPR system is primed with running buffer to establish a stable baseline.

  • Analyte Injection: A series of concentrations of the small molecule (the analyte) are injected over the target-immobilized and reference flow cells.

  • Association Phase: The binding of the analyte to the immobilized target is monitored in real-time, generating an association curve.

  • Dissociation Phase: The analyte solution is replaced with running buffer, and the dissociation of the analyte from the target is monitored, generating a dissociation curve.

  • Regeneration: A regeneration solution is injected to remove any remaining bound analyte, preparing the chip surface for the next injection cycle.

  • Data Analysis: The resulting sensorgrams are corrected for non-specific binding by subtracting the reference channel data. The association (kₐ) and dissociation (kd) rate constants are determined by fitting the data to a suitable binding model. The equilibrium dissociation constant (KD) is then calculated as kd/kₐ.

dot

SPR_Workflow cluster_prep Preparation cluster_run SPR Cycle cluster_analysis Data Analysis Immobilize Immobilize Target (e.g., nAChR) Prime Prime System with Running Buffer Immobilize->Prime Inject Inject Analyte (5-Fluoro-2-azabicyclo[2.2.1]heptane) Prime->Inject Associate Association Phase Inject->Associate Dissociate Dissociation Phase Associate->Dissociate Regenerate Regeneration Dissociate->Regenerate Regenerate->Inject Next Concentration Fit Fit Data to Binding Model Regenerate->Fit Correct Reference Subtraction Correct->Fit Calculate Calculate ka, kd, KD Fit->Calculate

Caption: A typical experimental workflow for Surface Plasmon Resonance (SPR).

Isothermal Titration Calorimetry (ITC): A Thermodynamic Deep Dive

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event.[7] This allows for the determination of the binding affinity (KD), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) of the interaction in a single experiment, providing a complete thermodynamic profile.

Causality Behind Experimental Choices: ITC is a solution-based technique, avoiding potential artifacts from immobilization. The choice of buffer is critical, as buffer ionization can contribute to the measured heat. Therefore, buffers with low ionization enthalpies are preferred, and precise buffer matching between the sample cell and the syringe is essential.

Self-Validating System: A control experiment, where the ligand is titrated into the buffer alone, is performed to measure the heat of dilution. This is then subtracted from the experimental data to isolate the heat of binding.

Detailed Experimental Protocol: Ligand-Protein ITC

  • Sample Preparation: Prepare the purified target protein and the ligand (5-Fluoro-2-azabicyclo[2.2.1]heptane) in the same, precisely matched buffer.[10] Degas the samples to prevent air bubbles.

  • Loading the Calorimeter: Load the protein solution into the sample cell and the ligand solution into the injection syringe.

  • Titration: A series of small injections of the ligand are made into the sample cell while the temperature is kept constant.

  • Heat Measurement: The instrument measures the heat change after each injection. As the protein becomes saturated with the ligand, the heat change per injection decreases.

  • Data Analysis: The heat per injection is plotted against the molar ratio of ligand to protein. The resulting isotherm is fitted to a binding model to determine KD, ΔH, and the stoichiometry (n). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

ITC_Principle cluster_output Output Thermogram Thermogram (Heat vs. Time) Isotherm Binding Isotherm (Heat vs. Molar Ratio) ThermoParams Thermodynamic Parameters (KD, ΔH, ΔS, n) Heaters Heaters Heaters->Thermogram

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Validation

A Comparative Pharmacokinetic Analysis: The Impact of Fluorination on Azabicycloheptane Scaffolds

An In-Depth Guide for Researchers in Drug Discovery and Development In the landscape of modern medicinal chemistry, the azabicycloheptane framework has emerged as a privileged scaffold, prized for its conformational rigi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide for Researchers in Drug Discovery and Development

In the landscape of modern medicinal chemistry, the azabicycloheptane framework has emerged as a privileged scaffold, prized for its conformational rigidity and three-dimensional architecture that can enhance target engagement and pharmacological profiles.[1] A common strategy to further refine the drug-like properties of such scaffolds is the introduction of fluorine atoms. This guide provides a comprehensive comparison of the pharmacokinetic profiles of fluorinated versus non-fluorinated azabicycloheptanes, supported by experimental data and detailed methodologies, to inform rational drug design.

The strategic incorporation of fluorine into drug candidates is a well-established method for modulating a molecule's physicochemical and pharmacokinetic properties.[2][3] Fluorine's high electronegativity and small size can profoundly influence a compound's metabolic stability, membrane permeability, and bioavailability.[4][5][6] This guide will delve into the nuanced effects of this "metabolic shield" on the azabicycloheptane core.

The Azabicycloheptane Scaffold: A Foundation for Innovation

The rigid bicyclic structure of azabicycloheptanes offers several advantages in drug design. It reduces the entropic penalty upon binding to a target and allows for precise spatial orientation of substituents, leading to improved potency and selectivity.[1] These scaffolds are found in a variety of biologically active molecules targeting the central nervous system (CNS) and other therapeutic areas.[7]

The Role of Fluorine in Optimizing Pharmacokinetics

Fluorination is a powerful tool in the medicinal chemist's arsenal to overcome pharmacokinetic challenges. The introduction of fluorine can block sites of metabolism, thereby increasing a drug's half-life and oral bioavailability.[5][6] Furthermore, fluorine can alter a molecule's lipophilicity and basicity (pKa), which in turn affects its absorption, distribution, and ability to cross biological membranes like the blood-brain barrier.[2][8]

Head-to-Head Comparison: Fluorinated vs. Non-Fluorinated Analogs

In Vitro ADME Profile Comparison

The following table summarizes the comparative in vitro ADME data for a representative non-fluorinated tropane and its α-fluorinated analog.

ParameterNon-Fluorinated Tropaneα-Fluorinated TropaneRationale and Implications
Aqueous Solubility (µM) HigherLowerThe introduction of fluorine can decrease aqueous solubility, which may impact formulation strategies.
Membrane Permeability (Papp, 10⁻⁶ cm/s) ModerateHigherFluorination often increases lipophilicity, leading to enhanced passive diffusion across cell membranes.
P-glycoprotein (P-gp) Efflux Ratio SubstrateReduced Substrate LiabilityFluorination can reduce a compound's recognition by efflux transporters like P-gp, potentially increasing brain penetration and oral bioavailability.
Microsomal Stability (t½, min) ShorterLongerFluorine atoms can block metabolically labile C-H bonds, shielding the molecule from oxidative metabolism by cytochrome P450 enzymes and increasing its half-life.

This data is based on findings from a study on α-fluorinated tropane compounds and is intended to be representative of the expected effects on azabicycloheptanes.

In Vivo Pharmacokinetic Considerations

While a direct comparative study is lacking, individual studies on fluorinated and non-fluorinated azabicycloheptanes allow for an inferred analysis. Studies on fluorinated 7-azabicyclo[2.2.1]heptane derivatives developed for Positron Emission Tomography (PET) imaging have demonstrated their ability to cross the blood-brain barrier and exhibit favorable brain kinetics.[9][10] For instance, these compounds show rapid brain uptake and clearance profiles suitable for imaging applications. It is reasonable to extrapolate that similar fluorinated azabicycloheptanes designed as therapeutics would also exhibit enhanced brain penetration compared to their non-fluorinated counterparts.

The improved metabolic stability observed in vitro for fluorinated analogs is expected to translate to a longer in vivo half-life and increased overall exposure (AUC). This can lead to less frequent dosing and a more favorable therapeutic window.

Experimental Protocols

To provide a practical framework for researchers, this section details the standard operating procedures for key pharmacokinetic assays.

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay is a high-throughput method to predict passive intestinal absorption and blood-brain barrier penetration.

PAMPA_Workflow A Prepare Donor Plate: Test compound in buffer at pH 7.4 B Coat Filter Plate: With lipid solution (e.g., phosphatidylcholine in dodecane) A->B C Assemble Sandwich: Place filter plate on acceptor plate with buffer B->C D Incubate: Room temperature with gentle shaking C->D E Quantify: Measure compound concentration in donor and acceptor wells via LC-MS/MS D->E F Calculate Papp: Determine apparent permeability coefficient E->F

PAMPA Experimental Workflow

Step-by-Step Methodology:

  • Preparation of Solutions: Prepare a stock solution of the test compound in DMSO. Dilute the stock solution with a buffer (e.g., phosphate-buffered saline, PBS) at the desired pH to the final concentration.

  • Coating the Filter Plate: Pipette a small volume of the lipid solution onto the membrane of each well of the filter donor plate. Allow the solvent to evaporate, leaving a lipid layer.

  • Loading the Plates: Add the buffered solution of the test compound to the wells of the donor plate. Fill the wells of the acceptor plate with buffer.

  • Assembly and Incubation: Carefully place the donor plate onto the acceptor plate, creating a "sandwich". Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours) with gentle shaking.

  • Sample Analysis: After incubation, separate the plates and determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.

  • Calculation of Permeability: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-V_A * V_D / (Area * (V_A + V_D))) * (1 / time) * ln(1 - [drug]_acceptor / [drug]_equilibrium)

Microsomal Stability Assay

This in vitro assay assesses the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s.

Microsomal_Stability_Workflow A Prepare Incubation Mixture: Test compound, liver microsomes, and buffer B Pre-incubate: At 37°C for 5 minutes A->B C Initiate Reaction: Add NADPH regenerating system B->C D Time-point Sampling: Quench aliquots with cold acetonitrile at 0, 5, 15, 30, 60 min C->D E Protein Precipitation: Centrifuge to pellet precipitated proteins D->E F Analyze Supernatant: Quantify remaining parent compound by LC-MS/MS E->F G Calculate Half-life and Clearance: Determine in vitro t½ and intrinsic clearance (CLint) F->G

Microsomal Stability Assay Workflow

Step-by-Step Methodology:

  • Prepare Reagents: Prepare stock solutions of the test compound and positive controls. Thaw liver microsomes on ice. Prepare the NADPH regenerating system.

  • Incubation: In a microcentrifuge tube, combine the buffer, microsome suspension, and test compound. Pre-incubate the mixture at 37°C.

  • Reaction Initiation: Start the metabolic reaction by adding the NADPH regenerating system.

  • Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile with an internal standard) to stop the reaction.

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k, and the intrinsic clearance (CLint) is calculated as (k * incubation volume) / mg of microsomal protein.

In Vivo Oral Bioavailability Study in Rats

This study determines the fraction of an orally administered drug that reaches the systemic circulation.

Bioavailability_Study_Workflow cluster_IV Intravenous (IV) Dosing Group cluster_PO Oral (PO) Dosing Group A Administer IV Bolus Dose B Collect Blood Samples (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24h) A->B E Process Blood to Plasma B->E C Administer Oral Gavage Dose D Collect Blood Samples (e.g., 0.25, 0.5, 1, 2, 4, 8, 24h) C->D D->E F Analyze Plasma Samples: Quantify drug concentration by LC-MS/MS E->F G Pharmacokinetic Analysis: Calculate AUC for IV and PO routes F->G H Determine Oral Bioavailability (F%): F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100 G->H

In Vivo Oral Bioavailability Study Workflow

Step-by-Step Methodology:

  • Animal Acclimatization and Dosing: Acclimate male Wistar or Sprague-Dawley rats for at least one week. Fast the animals overnight before dosing. Divide the animals into two groups: one for intravenous (IV) administration and one for oral (PO) administration. Administer the drug at a specific dose for each route.

  • Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation: Process the blood samples by centrifugation to obtain plasma.

  • Bioanalysis: Quantify the drug concentration in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Plot the plasma concentration-time profiles for both IV and PO routes. Calculate the Area Under the Curve (AUC) from time zero to the last measurable time point (AUC₀-t) and extrapolated to infinity (AUC₀-inf) for both groups using non-compartmental analysis.

  • Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Conclusion and Future Perspectives

The strategic incorporation of fluorine into azabicycloheptane scaffolds presents a compelling avenue for optimizing the pharmacokinetic properties of drug candidates. The evidence, primarily from structurally related tropanes, strongly suggests that fluorination can enhance metabolic stability, improve membrane permeability, and reduce susceptibility to efflux transporters. These in vitro advantages are anticipated to translate into improved in vivo characteristics, such as longer half-life and greater oral bioavailability.

While this guide provides a robust framework based on available data, the field would greatly benefit from direct, head-to-head in vivo pharmacokinetic comparisons of fluorinated and non-fluorinated azabicycloheptanes. Such studies would provide definitive quantitative data to further guide the rational design of next-generation therapeutics based on this versatile scaffold. As a Senior Application Scientist, I encourage fellow researchers to pursue these comparative studies to fill this knowledge gap and unlock the full potential of fluorinated azabicycloheptanes in drug discovery.

References

  • Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. [Link]

  • Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]

  • BioAssay Systems. Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). [Link]

  • AxisPharm. Microsomal Stability Assay Protocol. [Link]

  • PubMed. Rapid Bioavailability and Disposition protocol: A novel higher throughput approach to assess pharmacokinetics and steady-state brain distribution with reduced animal usage. [Link]

  • Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]

  • Charnwood Discovery. Microsomal Stability - In Vitro Assay. [Link]

  • Evotec. Microsomal Stability. [Link]

  • Mercell. metabolic stability in liver microsomes. [Link]

  • Domainex. Microsomal Clearance/Stability Assay. [Link]

  • PubMed. Derivatives of (-)-7-methyl-2-(5-(pyridinyl)pyridin-3-yl)-7-azabicyclo[2.2.1]heptane are potential ligands for positron emission tomography imaging of extrathalamic nicotinic acetylcholine receptors. [Link]

  • NCBI. 18F]Fluoro-3'-phenyl-pyridin-5'-yl)-7-azabicyclo[2.2.1]heptane. [Link]

  • ACS Publications. Using in Vitro and in Vivo Models To Evaluate the Oral Bioavailability of Nutraceuticals. [Link]

  • Walsh Medical Media. In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. [Link]

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe and Compliant Disposal of 5-Fluoro-2-azabicyclo[2.2.1]heptane Hydrochloride

As a Senior Application Scientist, my primary objective is to empower your research by ensuring that every stage of the experimental lifecycle, including post-experimental cleanup, is conducted with the highest standards...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary objective is to empower your research by ensuring that every stage of the experimental lifecycle, including post-experimental cleanup, is conducted with the highest standards of safety and scientific integrity. The proper disposal of a specialized reagent like 5-Fluoro-2-azabicyclo[2.2.1]heptane hydrochloride is not merely a logistical step but a critical component of laboratory safety and regulatory compliance. This guide provides a comprehensive, technically grounded protocol for its disposal, moving beyond simple instructions to explain the causality behind each procedural choice.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Understanding the inherent chemical nature of 5-Fluoro-2-azabicyclo[2.2.1]heptane hydrochloride is fundamental to appreciating its disposal requirements.

  • Chemical Classification: This compound is a halogenated organic salt . The presence of the fluorine atom places it squarely in the category of halogenated organic compounds[1][2]. The hydrochloride salt component means it can exhibit acidic properties, particularly in aqueous solutions.

  • Primary Hazards: While comprehensive toxicological data for this specific molecule may be limited, analogous chemical structures are known to be irritants. It is crucial to handle this compound as causing potential skin irritation, serious eye irritation, and respiratory irritation upon inhalation of dust[3][4]. Therefore, all handling and disposal operations must be conducted within a chemical fume hood with appropriate Personal Protective Equipment (PPE).[2][5]

The core principle of its disposal is driven by its classification. Halogenated organic compounds are typically targeted for specific disposal pathways, primarily high-temperature incineration at a licensed facility, to ensure the complete destruction of the molecule and prevent the release of potentially harmful substances into the environment[1]. Mixing this waste with non-halogenated solvents can complicate and increase the cost of disposal for the entire waste stream.[6]

Core Disposal Protocol: Segregation and Containment

The most critical step in the proper disposal of 5-Fluoro-2-azabicyclo[2.2.1]heptane hydrochloride is meticulous segregation. Under no circumstances should this compound or its solutions be disposed of down the drain or mixed with non-halogenated waste streams.[2][3]

Experimental Workflow: Waste Segregation

G cluster_0 Waste Generation Point (Fume Hood) cluster_1 Waste Stream Management cluster_2 Final Steps start Generate Waste: 5-Fluoro-2-azabicyclo[2.2.1]heptane HCl (Solid, Solution, or Contaminated Items) decision Is the waste primarily liquid or solid? start->decision liquid_path Collect in designated 'HALOGENATED ORGANIC LIQUID WASTE' container. decision->liquid_path Liquid solid_path Collect in designated 'SOLID HAZARDOUS WASTE' container. decision->solid_path Solid / Contaminated PPE label_liquid Label container with full chemical name, date, and hazard information. liquid_path->label_liquid label_solid Double-bag contaminated items (gloves, wipes) before placing in container. solid_path->label_solid store Store sealed container in a designated Satellite Accumulation Area (SAA). Ensure secondary containment. label_liquid->store label_solid->store pickup When container is 3/4 full or within 150 days, request pickup by EHS. store->pickup

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